Product packaging for Isocaffeine(Cat. No.:CAS No. 519-32-4)

Isocaffeine

Cat. No.: B195696
CAS No.: 519-32-4
M. Wt: 194.19 g/mol
InChI Key: LPHGQDQBBGAPDZ-UHFFFAOYSA-N
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Description

Isocaffeine (CAS 519-32-4), also known as 1,3,9-Trimethylxanthine or Caffeine Impurity C, is a high-purity, fully characterized chemical certified for use as a reference standard in compliance with regulatory guidelines . This compound serves as a critical tool for analytical method development (AMV), validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development, providing traceability against pharmacopeial standards such as USP and EP . With a molecular formula of C8H10N4O2 and a molecular weight of 194.19 g/mol, this compound is a white to off-white powder . Its physical properties include a melting point of 288-290°C (with decomposition) and high water solubility (>20 mg/mL) . While structurally similar to caffeine, research demonstrates that this simple methyl group difference in the xanthine backbone results in distinct biological activities . Notably, studies show this compound does not induce a rise in intracellular calcium concentration ([Ca2+]i) in rat ventricular myocytes, unlike caffeine, a difference attributed to its lower membrane permeability . Further investigations into its oxidative products, formed in the presence of catalysts like TiO2 nanoparticles under UV light, have revealed increased cytotoxicity and genotoxicity towards ovarian cancer cells, highlighting its value in exploring structure-activity relationships . This product is intended for research use only and is not for diagnostic or therapeutic human or veterinary use. Researchers should handle it using appropriate personal protective equipment, including gloves and eyeshields .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B195696 Isocaffeine CAS No. 519-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,9-trimethylpurine-2,6-dione
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InChI

InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHGQDQBBGAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199859
Record name Isocaffeine
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Molecular Weight

194.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

519-32-4
Record name Isocaffeine
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Record name Isocaffeine
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Record name Isocaffeine
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Record name Isocaffeine
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Record name 3,9-dihydro-1,3,9-trimethyl-1H-purine-2,6-dione
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Synthesis and Derivatization Methodologies for Isocaffeine

Established Synthetic Pathways for Isocaffeine

The Traube purine (B94841) synthesis, first introduced in 1900, remains a versatile and widely utilized method for the construction of the purine ring system. This approach involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon unit, in this case, provided by formic acid.

Cyclocondensation of 5-amino-1,3-dimethyl-6-methylaminopyrimidine-2,4(1H,3H)-dione with Formic Acid

This specific pathway to this compound involves the reaction of 5-amino-1,3-dimethyl-6-methylaminopyrimidine-2,4(1H,3H)-dione with formic acid, which serves as both a reagent and a solvent. The reaction proceeds via a formylation followed by a cyclodehydration to yield the fused imidazole (B134444) ring of the purine system. chemicalbook.com

The mechanism of this cyclocondensation reaction follows the general principles of the Traube synthesis. It can be understood as a two-step process:

Formylation: The more nucleophilic 5-amino group of the diaminopyrimidine derivative attacks the carbonyl carbon of formic acid. This initial step results in the formation of a 5-formamido intermediate.

Cyclodehydration: Under the acidic and high-temperature conditions of the reaction, the newly formed formamido group undergoes an intramolecular cyclization. The nitrogen of the 6-methylamino group attacks the formyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic imidazole ring, yielding the final this compound product.

Step Description
1 Nucleophilic attack of the 5-amino group on the formic acid carbonyl.
2 Proton transfer steps to form the 5-formamido intermediate.
3 Intramolecular nucleophilic attack by the 6-methylamino group on the formyl carbon.
4 Elimination of a water molecule to form the stable purine ring system.

The efficiency and yield of the this compound synthesis are highly dependent on the careful control of reaction parameters.

The reaction is typically carried out at reflux temperature. Heating the mixture of the diaminopyrimidine and formic acid facilitates both the initial formylation and the subsequent cyclodehydration step. chemicalbook.com

The use of an inert atmosphere, such as nitrogen or argon, is a standard practice in this synthesis. chemicalbook.com This is essential to prevent the oxidation of the electron-rich diaminopyrimidine starting material and any intermediates, which could otherwise lead to the formation of undesired colored byproducts and a decrease in the yield of this compound. zamann-pharma.comrenishaw.comkindle-tech.comresearchgate.net

A typical laboratory-scale procedure involves refluxing the reactants for a specified period, often around 3 hours, to ensure the completion of the reaction. chemicalbook.com

Parameter Condition Rationale
Temperature Reflux To provide sufficient energy for formylation and cyclodehydration.
Atmosphere Inert (e.g., Nitrogen) To prevent oxidation of the starting material and intermediates. zamann-pharma.comrenishaw.comkindle-tech.comresearchgate.net
Reaction Time ~3 hours To ensure the reaction proceeds to completion. chemicalbook.com

Upon completion of the reaction, a systematic workup and purification procedure is necessary to isolate pure this compound.

A common initial step involves the removal of excess formic acid. This is typically achieved by evaporation under reduced pressure. chemicalbook.com The crude product obtained after this step is often a solid that can be further purified.

Recrystallization is a widely used technique for the purification of crude this compound. The choice of solvent is critical and depends on the solubility characteristics of this compound and the impurities present. While specific solvent systems for this compound recrystallization are not extensively detailed in the readily available literature, general principles suggest using a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Chromatographic methods offer a more refined approach to purification, particularly for removing closely related impurities.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the reaction and for identifying the components of the crude product. Different solvent systems can be employed to achieve good separation of this compound from the starting material and any byproducts. For instance, a mobile phase of ethyl acetate (B1210297), methanol (B129727), and ammonium (B1175870) hydroxide (B78521) (85:10:5) has been used for the analysis of caffeine (B1668208) and related compounds. sciepub.com Another system for caffeine analysis involves acetonitrile (B52724), methanol, and n-heptane (6:4:1). sigmaaldrich.com These or similar systems could be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of this compound. Reverse-phase HPLC is commonly employed for the separation of xanthine (B1682287) derivatives. A typical mobile phase might consist of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. sielc.com The use of a C8 or C18 column is common for such separations. tandfonline.com

Technique Description
Evaporation Removal of excess formic acid under reduced pressure. chemicalbook.com
Recrystallization Purification of the crude solid using a suitable solvent system.
TLC Monitoring reaction progress and assessing purity. Mobile phase examples include ethyl acetate:methanol:ammonium hydroxide (85:10:5) sciepub.com and acetonitrile:methanol:n-heptane (6:4:1) sigmaaldrich.com.
HPLC Quantitative analysis and preparative purification. Typically uses a reverse-phase column (C8 or C18) with a mobile phase of acetonitrile and water with an acidic modifier. sielc.comtandfonline.com
Workup and Purification Techniques
Solvent Evaporation and Extraction

Solvent evaporation and extraction are fundamental techniques in the isolation and purification of this compound following its synthesis. After the primary reaction, the crude product is often present in a mixture containing excess reagents and solvents.

A documented synthesis route involves the reaction of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione with formic acid under reflux. chemicalbook.com Following the reaction, an excess of formic acid is removed by evaporation under reduced pressure. chemicalbook.com This step is crucial as it concentrates the product and removes the acidic reagent, which could interfere with subsequent steps.

The resulting residue is then subjected to extraction. Dichloromethane (B109758) (CH2Cl2) is used to extract the this compound from the residue. The organic extract is subsequently washed with an aqueous solution of sodium carbonate (Na2CO3) to neutralize any remaining acid and remove water-soluble impurities. chemicalbook.com The organic layer, containing the this compound, is dried over sodium sulfate (B86663) (Na2SO4) and then evaporated to dryness to yield the crude solid product. chemicalbook.com These solvent-based procedures are integral for separating the compound of interest from the reaction matrix. nih.govscialert.net

Chromatographic Purification Methods

To achieve high purity, crude this compound is subjected to chromatographic methods. Column chromatography is a common technique used for purification after initial extraction. chemicalbook.com In one specific method, the crude product is purified on a silica (B1680970) gel column using a mixture of dichloromethane and methanol (10:1) as the eluent. chemicalbook.com This process separates the this compound from byproducts and unreacted starting materials based on their differential adsorption to the silica.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for both the analysis and purification of this compound. sielc.com A reverse-phase (RP) HPLC method can be employed using a C18 column. sielc.comgoogle.com A typical mobile phase for such a separation consists of a mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate highly pure this compound. sielc.com

Yield Optimization Strategies

Optimizing the yield is a critical aspect of synthesizing this compound, aiming to maximize the amount of product obtained from a given quantity of reactants. Strategies often involve adjusting reaction conditions, modifying reagents, or employing advanced process optimization methodologies.

One approach involves the modification of synthetic routes to enhance efficiency and reduce costs, which can indirectly lead to improved practical yields. For instance, in the synthesis of related caffeine derivatives, changing the brominating agent resulted in a significant increase in product yield, reaching up to 96%. researchgate.net Similar principles of reagent selection can be applied to this compound synthesis.

Furthermore, statistical methods like Response Surface Methodology (RSM) based on a Box-Behnken design can be used to model and optimize reaction or extraction parameters. For the extraction of related methylxanthines, factors such as extraction time, liquid-to-solid ratio, and microwave power have been optimized to maximize the yield. nih.gov This systematic approach allows for the identification of optimal conditions by performing a limited number of experiments. nih.gov

The table below illustrates parameters that can be optimized to improve yield, based on a microwave-assisted extraction model for caffeine. nih.gov

ParameterRange StudiedOptimal ValueEffect on Yield
Extraction Time (min)2 - 62Shorter time was found to be sufficient and more efficient.
Liquid-to-Solid Ratio (mL/g)5 - 1515A higher ratio improved the extraction efficiency.
Microwave Power (W)336 - 595500Optimized power ensures efficient extraction without degradation.

This interactive data table is based on research findings for caffeine extraction and demonstrates a model for yield optimization. nih.gov

Heterocyclic Rearrangement Approaches

The synthesis of specific heterocyclic isomers like this compound can sometimes be achieved through rearrangement reactions, where the atomic connectivity of a starting heterocycle is altered. The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry that involves the translocation of nitrogen atoms within a ring system. nih.gov This rearrangement typically proceeds through a mechanism of ring opening, rotation of a side chain, and subsequent ring closure. nih.gov While direct application to this compound synthesis is not widely documented, such rearrangements are known to occur in related fused pyrimidine (B1678525) systems, often influenced by pH. researchgate.net

Methylation of Xanthine Derivatives

A primary and versatile method for the synthesis of this compound and other methylxanthines is the methylation of a xanthine precursor. nih.gov this compound is 1,3,9-trimethylxanthine, indicating that its synthesis can be accomplished by introducing methyl groups at the N1, N3, and N9 positions of the xanthine core.

The synthesis can start from xanthine itself or from partially methylated derivatives like theophylline (B1681296) (1,3-dimethylxanthine). The key step is the methylation of the N9 position. Various methylating agents can be employed, such as methyl acetate or dimethyl carbonate. google.comgoogle.com The process for the related synthesis of caffeine from xanthine involves treating guanine (B1146940) with acid to form xanthine, which is then methylated in the same solution after neutralization. google.com A similar targeted approach can yield this compound by selecting reagents and conditions that favor methylation at the N9 position.

Controlled pH and Temperature Effects

The conditions of pH and temperature play a critical role in the synthesis of this compound, particularly during methylation and potential rearrangement reactions. The reactivity of the nitrogen atoms on the xanthine ring is highly dependent on pH, as it affects their protonation state and nucleophilicity.

For methylation reactions, controlling the pH is essential. In a process to synthesize caffeine, the xanthine solution is first neutralized to a pH of 6.5-7.0 before the addition of the methylating agent. google.com This adjustment deprotonates the nitrogen atoms, making them more nucleophilic and ready to react with the methylating agent.

Temperature is another crucial parameter. Certain methylation reactions require elevated temperatures to proceed at a reasonable rate. For example, the methylation of xanthine derivatives using dimethyl carbonate is often carried out in an autoclave at temperatures between 100°C and 250°C, with an optimal range often being 150°C to 200°C. google.com Conversely, some reactions may require low temperatures to prevent side reactions or degradation of the product. google.com The stability and solubility of reactants and products are also influenced by these conditions. nih.gov

The following table summarizes the effects of pH and temperature on key synthesis steps.

ParameterProcessEffectSource
pH Methylation of XanthineNeutralizing to pH 6.5-7.0 increases the nucleophilicity of nitrogen atoms, facilitating methylation. google.com
pH Heterocyclic RearrangementBasic conditions can induce Dimroth rearrangements in related triazolothienopyrimidines. researchgate.net
Temperature Methylation with Dimethyl CarbonateHigh temperatures (150-200 °C) are required for the reaction to proceed efficiently in an autoclave. google.com
Temperature Gel Formation of Related ProteinsCan influence aggregation and solubility, demonstrating its importance in controlling physical states in solution. nih.gov

This interactive data table highlights the critical influence of pH and temperature on synthetic outcomes.

This compound as a Precursor in Organic Synthesis

This compound, like its isomer caffeine, can serve as a valuable precursor or starting material in organic synthesis for the creation of more complex molecules. researchgate.net The chemical structure of this compound features a purine scaffold that can be chemically modified to produce a variety of derivatives.

A key feature of the xanthine ring system is the reactivity of the C8 position. While the nitrogen atoms in this compound are methylated, the C8 carbon is unsubstituted, making it a prime target for electrophilic substitution reactions. Drawing an analogy from caffeine chemistry, this position can be halogenated, for instance, to produce 8-bromothis compound. researchgate.netresearchgate.net This halogenated intermediate is highly useful, as the bromine atom can then be displaced by various nucleophiles to introduce a wide range of functional groups at the C8 position. researchgate.net This strategy allows for the synthesis of novel this compound derivatives with potentially unique pharmacological or chemical properties. The functionalization of the caffeine scaffold has been used to create compounds for various applications, and similar synthetic strategies can be applied to this compound. nih.gov

Precursor for N-Heterocyclic Carbene Complexes

The xanthine framework, which includes this compound, is a recognized precursor for the synthesis of N-heterocyclic carbenes (NHCs). researchgate.netnih.gov NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry due to their strong σ-donating properties. The synthesis of NHC complexes from xanthine derivatives like this compound typically follows a strategy similar to that used for imidazolium (B1220033) salts. researchgate.net

The process generally involves the alkylation of one of the nitrogen atoms in the imidazole ring portion of the xanthine structure to form a cationic imidazolium salt. whiterose.ac.uk For instance, methylation of caffeine (a close isomer of this compound) with methyl iodide or dimethyl sulfate yields the corresponding caffeinium salt. whiterose.ac.uk This salt is the direct precursor to the NHC. Subsequent deprotonation at the C2 carbon of the imidazolium ring generates the free carbene. researchgate.net This highly reactive species is typically not isolated but is trapped in situ by reacting it with a metal precursor, such as a silver(I), gold(I), or rhodium(I) compound, to form a stable metal-NHC complex. whiterose.ac.ukresearchgate.net These complexes leverage the unique electronic properties of the xanthine scaffold to influence the catalytic or medicinal properties of the final metal complex. rsc.org

Application in Medicinal Chemistry Synthesis

The unique biological and chemical properties of the xanthine core make this compound and its derivatives valuable building blocks in medicinal chemistry. caldic.comebi.ac.uk A primary application is in the development of novel metallodrugs through the formation of NHC complexes. nih.gov Owing to their biological relevance, xanthine-derived NHCs have been employed in the synthesis of metal complexes with potential therapeutic applications, including anticancer and antimicrobial agents. researchgate.netnih.gov

For example, silver(I)-NHC complexes derived from natural xanthines like caffeine and theophylline have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. whiterose.ac.uk The rationale behind this approach is that the NHC ligand, derived from a generally non-toxic and biocompatible molecule like a xanthine, can stabilize the metal center (e.g., silver) and modulate its delivery and activity. whiterose.ac.uk The resulting complexes combine the pharmacological heritage of the xanthine scaffold with the therapeutic potential of the metal ion. researchgate.net

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves targeted chemical modifications to the parent molecule to create new chemical entities with altered physical, chemical, or biological properties. These modifications often focus on functionalization at various positions of the purine ring system.

Rational Design of Modified this compound Structures

Rational design is a strategy that involves the deliberate and targeted modification of a molecule's structure to achieve a desired function, based on a detailed understanding of its structure-activity relationships. nih.govtaylorandfrancis.com This approach relies on knowledge of protein structures and biochemical data to guide the design of new compounds with improved properties. taylorandfrancis.com

In the context of xanthine derivatives, rational design is employed to create analogs with enhanced biological activity or selectivity. For example, in the design of C8-substituted caffeine derivatives, specific functional groups were introduced to enhance antioxidant and cytoprotective properties. nih.gov The design process involves identifying key structural features that can be modified, such as the C8 position of the xanthine ring, and then introducing substituents that are predicted to favorably interact with biological targets or participate in specific chemical mechanisms, such as hydrogen atom transfer or single electron transfer. nih.gov This computer-assisted and knowledge-based approach allows for the creation of small modified molecules with potentially high potency and satisfactory pharmacokinetic profiles. rsc.org

Characterization of Novel Derivatives

The successful synthesis of a novel this compound derivative must be confirmed through rigorous characterization to verify its chemical structure and assess its purity. This process relies on a combination of modern analytical techniques.

Spectroscopic methods are essential for elucidating the structure of newly synthesized compounds. nih.gov A combination of techniques is typically used to provide a comprehensive structural confirmation. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the new derivative, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further corroborating the molecular formula. mdpi.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule. nih.gov The presence of characteristic absorption bands for groups like carbonyls (C=O), amines (N-H), or newly introduced moieties confirms the success of the derivatization reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. mdpi.commdpi.com Advanced 2D NMR techniques can be used to establish the connectivity between different atoms within the molecule, providing an unambiguous confirmation of the final structure. mdpi.com

The following table summarizes the application of these spectroscopic techniques in the characterization of novel chemical derivatives.

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS)Determines the molecular weight and elemental formula of the compound.
Fourier-Transform Infrared (FT-IR)Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N).
Nuclear Magnetic Resonance (NMR)Elucidates the detailed molecular structure, including the connectivity and chemical environment of atoms (¹H, ¹³C).

Ensuring the purity of a synthesized compound is critical for subsequent biological testing and accurate characterization. Purity assessment is typically performed using chromatographic methods. jfda-online.com

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of caffeine and its derivatives. jfda-online.comdntb.gov.ua In this technique, the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and a mobile phase carries the sample through. jfda-online.com Because different compounds interact with the stationary phase to varying degrees, they are separated. A detector, often a photodiode array detector that measures UV absorbance at a specific wavelength (e.g., 273 nm for caffeine), quantifies the amount of each separated component. jfda-online.com The purity of the target derivative is calculated by comparing the area of its corresponding peak in the chromatogram to the total area of all detected peaks. A high-purity sample will show a single, predominant peak. jfda-online.com

Structure-Activity Relationship Studies of Derivatives

The exploration of this compound (1,3,9-trimethylxanthine) and its derivatives is deeply connected to the extensive research on its isomer, caffeine (1,3,7-trimethylxanthine), and other xanthine compounds. Structure-activity relationship (SAR) studies on caffeine analogs provide a predictive framework for understanding how modifications to the this compound scaffold might influence its biological activity. These studies typically involve synthesizing a series of derivatives with systematic changes to the molecule's structure and evaluating their effects on specific biological targets.

Key areas of modification on the xanthine core include substitutions at the nitrogen positions (N1, N3, N7, and N9) and the C8 carbon position. The resulting biological activities are varied, with research often focusing on adenosine (B11128) receptor antagonism, G2 checkpoint inhibition in cancer cells, and antioxidant properties. nih.govresearchgate.netnih.gov

Influence of N-Substitutions

The methyl groups on the nitrogen atoms of the purine ring are critical determinants of pharmacological activity. Studies on caffeine analogs have demonstrated that the identity and position of these substituents are crucial.

N1-Position : Replacing the methyl group at the N1 position with larger alkyl groups, such as ethyl or propyl, has been shown to slightly increase activity in some contexts, like G2 checkpoint inhibition. researchgate.netnih.gov

N3-Position : Substitution at the N3 position is generally not well tolerated. Replacement of the methyl group at this position often leads to a significant loss of biological activity. researchgate.netnih.gov

N7 vs. N9-Position : The distinction between caffeine (N7-methyl) and this compound (N9-methyl) is a critical aspect of their respective SAR profiles. For activities such as G2 checkpoint inhibition, the methyl group at the N7 position is considered important for caffeine's effectiveness; its replacement can result in a loss of activity. researchgate.netnih.gov This suggests that the N9-methylation in this compound could lead to a different pharmacological profile compared to caffeine.

Influence of C8-Substitutions

The C8 position of the xanthine ring is a common target for derivatization to enhance or introduce new biological activities. Research on C8-substituted caffeine derivatives has yielded compounds with significant antioxidant and cytoprotective potential. nih.govnih.gov These modifications often involve introducing diverse functional groups.

Amide and Imide Groups : The introduction of amide or imide moieties at the C8 position has been explored to generate novel derivatives. nih.gov

Heterocyclic Moieties : Attaching heterocyclic rings like thiazolidinones can confer specific biological properties. nih.gov

Diamine Chains : Modifying C8-diamine caffeine derivatives can lead to compounds with antioxidant and cytotoxic activity against cancer cells. researchgate.net

The antioxidant and cytoprotective activities of these C8-substituted derivatives are often attributed to mechanisms like hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET). nih.govnih.gov

Research Findings on Xanthine Derivative Activity

The following table summarizes key structure-activity relationship findings from studies on xanthine derivatives, which are informative for predicting the properties of this compound analogs.

Position of SubstitutionSubstituent TypeEffect on Biological ActivityTarget/Assay
N1 Ethyl, PropylSlight increase in activityG2 Checkpoint Inhibition
N3 Replacement of MethylLoss of activityG2 Checkpoint Inhibition
N7 Replacement of MethylLoss of activityG2 Checkpoint Inhibition
N1, N3, N7 Ethyl, Propyl, Allyl, etc.Increased potencyAdenosine Receptor (A1 & A2) Antagonism
C8 Diamine derivativesAntioxidant & Cytotoxic activityHuman Red Blood Cells & MCF-7 Cancer Cells
C8 Amide, Imide, ThiazolidinonePotential antioxidant & cytoprotective activityFerrous Ion Chelating Assay

Synthesis and Derivatization

Synthesis of the this compound Core

The fundamental synthesis of this compound involves the cyclization of a pyrimidine precursor. One established method involves the reaction of 5-amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione with formic acid. chemicalbook.com The mixture is refluxed, typically under a nitrogen atmosphere, causing the formic acid to facilitate the formation of the imidazole ring, thus completing the purine structure of this compound (1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione). chemicalbook.com

Derivatization Methodologies

Derivatization of the this compound scaffold would likely employ synthetic strategies that have been successfully applied to other xanthines, particularly caffeine. The primary sites for modification are the nitrogen atoms and the C8 carbon.

N-Alkylation : While this compound is already N-methylated, further modification or synthesis of analogs with different N-substituents can be achieved through N-alkylation reactions on a suitable xanthine precursor. researchgate.net

C8-Substitution : This is a versatile strategy for introducing a wide range of functional groups. A common starting point is the synthesis of an 8-haloxanthine (e.g., 8-bromocaffeine), which can then undergo nucleophilic substitution reactions. researchgate.net For instance, new C8-substituted derivatives have been synthesized by reacting selected diamine caffeine derivatives with anhydrides (like maleic, succinic, or phthalic anhydride) to form compounds with amide or imide groups. nih.gov Another approach involves the reaction of C8-derivatives having a terminal secondary amine group with nitrothiophenes to create novel analogs. nih.gov

These derivatization methods are crucial for conducting SAR studies, allowing chemists to fine-tune the molecular structure to optimize a desired biological effect. stackexchange.com

Analytical Chemistry Methodologies for Isocaffeine Research

Chromatographic Techniques for Isocaffeine Separation and Quantificationcapes.gov.brtandfonline.com

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analytical investigation of this compound. researchgate.net HPLC methods, especially in reversed-phase mode, are favored for their simplicity, speed, and efficacy in resolving multiple xanthine (B1682287) compounds in a single analysis. researchgate.net These techniques are crucial for research in fields like clinical analysis and pharmacokinetics, where accurate measurement of xanthine derivatives is necessary. researchgate.netsielc.com

High-Performance Liquid Chromatography (HPLC) Applicationscapes.gov.brtandfonline.com

HPLC is the most widely applied analytical tool for this compound research. researchgate.net Its versatility allows for the development of specific methods tailored to either isolate this compound or, more commonly, to determine its concentration in conjunction with other methylxanthines. capes.gov.brtandfonline.com In many analytical procedures, this compound, which is typically absent in biological fluids, is intentionally introduced as an internal standard to ensure the accuracy and reproducibility of the quantification of other related compounds. capes.gov.brdss.go.thresearchgate.net

The development of analytical methods for this compound focuses on achieving high selectivity, sensitivity, and speed. tandfonline.com One such reversed-phase (RP) HPLC method allows for the analysis of this compound using a straightforward mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid is typically substituted with formic acid. sielc.com

Method development is often part of a larger effort to analyze the full spectrum of caffeine (B1668208) and its metabolites. tandfonline.comcapes.gov.br The process involves the optimization of the mobile phase and may include a solid-phase extraction (SPE) step to clean up complex samples, such as blood serum or urine, before injection into the HPLC system. capes.gov.brtandfonline.com The goal is to create a robust method that is selective, reproducible, and accurate. tandfonline.com

A significant application of HPLC in this compound research is its simultaneous determination alongside other methylxanthines. ijdra.com Automated RP-HPLC methods have been developed for the concurrent analysis of up to nine different xanthines. capes.gov.brtandfonline.com These compounds include:

Xanthine

1-Methylxanthine

3-Methylxanthine

7-Methylxanthine

this compound (IC)

Theobromine (B1682246) (TB)

Paraxanthine (B195701) (PA)

Theophylline (B1681296) (TP)

Caffeine

This comprehensive analysis is vital for metabolic studies, particularly concerning caffeine metabolism, where a wide array of derivatives is present. dss.go.thcapes.gov.br

To achieve a clear separation of multiple methylxanthines with varying polarities within a reasonable timeframe, multi-linear or stepwise gradient elution is employed. capes.gov.brresearchgate.net This approach involves changing the composition of the mobile phase at different rates during the analytical run. researchgate.net

One optimized method uses a binary gradient system that provides excellent separation and high resolution for nine xanthines in under 20 minutes. dss.go.thtandfonline.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration, allowing for the sequential elution of the compounds from the analytical column. capes.gov.brtandfonline.com For instance, a described method involves an eluent composition changing from an initial state to a final state over a 20-minute period. capes.gov.brresearchgate.nettandfonline.com This controlled change in solvent strength is critical for resolving structurally similar compounds like the various dimethylated and trimethylated xanthines. tandfonline.com

The choice of mobile phase is critical for the effective separation of methylxanthines. nih.gov A commonly used mobile phase for the simultaneous analysis of this compound and other xanthines is a mixture of an aqueous buffer and an organic modifier. capes.gov.brtandfonline.com

A well-documented method utilizes a binary mobile phase consisting of an aqueous component and an organic solvent. capes.gov.brtandfonline.com The specific composition is detailed in the table below. The separation is typically performed on a C8 or C18 reversed-phase column and is often thermostated to ensure reproducibility. tandfonline.comtandfonline.com

ParameterDescriptionSource(s)
Aqueous Component (A) 0.05 M Ammonium (B1175870) Acetate (B1210297) (CH₃COONH₄) capes.gov.brdss.go.thtandfonline.com
Organic Component (B) Methanol (B129727) (MeOH) capes.gov.brdss.go.thtandfonline.com
Gradient Program From 90:10 (A:B, v/v) to 70:30 (A:B, v/v) capes.gov.brresearchgate.nettandfonline.com
Gradient Duration 20 minutes capes.gov.brresearchgate.nettandfonline.com
Column Silasorb C8, 10µm, 250 × 4.6 mm i.d. dss.go.thresearchgate.nettandfonline.com
Column Temperature 32 °C dss.go.thresearchgate.nettandfonline.com
Detection Methods (e.g., Photodiode Array Detection)capes.gov.brresearchgate.net

Following separation by HPLC, a sensitive and specific detector is required for identification and quantification. conquerscientific.com The Photodiode Array (PDA) detector is an advanced and powerful tool widely used for this purpose in xanthine analysis. researchgate.net Unlike conventional single-wavelength UV detectors, a PDA detector acquires absorbance spectra for the eluted compounds across a wide range of wavelengths simultaneously. researchgate.net

This capability offers significant advantages:

Peak Identification: Identification is not solely based on retention time but can be confirmed by matching the acquired spectrum of an unknown peak to the spectrum of a known standard stored in a spectral library. researchgate.net

Peak Purity: PDA detectors can assess the purity of a chromatographic peak, which is crucial in pharmaceutical and clinical analysis to ensure that a peak corresponds to a single compound and not co-eluting impurities. researchgate.net

In the analysis of this compound and other xanthines, identification is achieved using the PDA detector, with quantification typically performed at a specific wavelength where the compounds exhibit strong absorbance, such as 270 nm. capes.gov.brtandfonline.comtandfonline.com This method has proven to be highly selective and sensitive, with detection limits reported in the low nanogram range for a 20 μL injection volume. tandfonline.comtandfonline.com

This compound as an Internal Standard in Analytical Assays

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and controls in a chemical analysis. derpharmachemica.com This practice helps to correct for the loss of analyte during sample preparation and injection. derpharmachemica.com The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. bioanalysis-zone.com For the analysis of many compounds, including those structurally similar to this compound like paracetamol, caffeine itself is often employed as an internal standard. derpharmachemica.com The principle relies on the ratio of the analyte signal to the internal standard signal, which should remain constant across different samples, thus compensating for variations in sample processing and instrument response. scioninstruments.com While this compound's direct use as a commercial internal standard is not widely documented, its structural similarity to caffeine suggests its potential applicability in assays where caffeine might be the analyte or interfere with the chosen standard. The selection of an appropriate internal standard is critical for achieving accurate and precise quantitative results. bioanalysis-zone.com

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of isomers, a task that can be challenging for traditional high-performance liquid chromatography (HPLC). mdpi.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This gives it properties intermediate between a gas and a liquid, leading to high diffusivity and low viscosity, which in turn allows for high-speed and efficient separations. selvita.com

For xanthine derivatives, including the isomers caffeine, theophylline, and theobromine, SFC has demonstrated distinct separation selectivity compared to HPLC. mdpi.comresearchgate.net The separation in SFC is influenced by various interactions, including hydrophilic, ionic, and dispersion forces, depending on the stationary phase used. mdpi.com For instance, polar stationary phases like silica (B1680970) and diol primarily rely on adsorption via hydrophilic and ionic interactions. mdpi.com In contrast, non-polar stationary phases can also be employed due to the significant role of dispersion interactions in SFC. mdpi.com The choice of stationary phase is crucial; for example, a 2-ethylpyridine (B127773) (2-EP) phase has been shown to provide excellent separation of caffeine and theophylline, which are not well-resolved on silica or cyano (CN) phases. chromatographyonline.com This highlights the orthogonality of SFC to reversed-phase HPLC, making it a valuable tool for separating closely related compounds like this compound from its isomers. chromatographyonline.com

Column Chromatography for Purification and Analysis

Column chromatography is a fundamental and widely used method for the purification and isolation of compounds from a mixture. longdom.org This technique operates on the principle of differential partitioning of solutes between a stationary phase, typically a solid adsorbent like silica gel packed into a column, and a mobile phase, a liquid solvent that flows through the column. longdom.org Compounds with a higher affinity for the stationary phase move through the column more slowly than those with a lower affinity, leading to their separation. mendelset.com

In the context of this compound and its related xanthine compounds, column chromatography is an essential tool for purification. The process often involves dissolving the crude mixture in a suitable solvent and applying it to the top of the column. Then, a solvent or a gradient of solvents (eluents) is passed through the column to facilitate the separation. mendelset.com The polarity of the eluent is a critical parameter; a gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to effectively separate compounds with varying polarities. mendelset.com The separated fractions are collected sequentially and can be analyzed by techniques like thin-layer chromatography (TTC) to identify the fractions containing the desired compound. mendelset.com This method can be scaled from analytical purposes, for analyzing small quantities and assessing purity, to preparative applications for isolating larger amounts of a purified substance. longdom.org

Mass Spectrometry in this compound Characterization and Oxidation Product Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. researchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. chromatographyonline.com These ions are then directed into the mass analyzer.

ESI-MS is highly sensitive and can provide accurate molecular weight information. nih.gov For caffeine and its isomers, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]+. researchgate.net The technique can be coupled with liquid chromatography (LC) for the analysis of complex mixtures, providing both separation and identification of the components. nih.gov Recent studies have explored ways to enhance ESI-MS signals, such as the introduction of nanobubbles into the electrospray solvent, which has been shown to significantly increase the ionization efficiency for analytes like caffeine. chromatographyonline.com

Identification of Oxidative Products of this compound

The study of the oxidation of xanthine derivatives is crucial for understanding their metabolism and degradation pathways. Mass spectrometry, particularly when coupled with chromatographic separation, is a key technique for identifying the products of these reactions.

When caffeine undergoes oxidation, a variety of products can be formed. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common approach to separate and identify these degradation products. nih.gov For instance, studies on the advanced oxidation of caffeine have identified N-dimethylparabanic acid as an initial oxidation product. nih.gov Further oxidation can lead to the formation of other intermediates. nih.gov The oxidation of caffeine with radicals has been shown to produce 1,3,7-trimethyluric acid as a major final product. researchgate.net Given the structural similarity, it is plausible that this compound would undergo similar oxidative transformations, leading to the formation of corresponding uric acid derivatives and other oxidized species. The precise identification of these products relies on the accurate mass measurements provided by high-resolution mass spectrometry (HRMS) and the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. byjus.comnih.gov It is based on the magnetic properties of certain atomic nuclei. libretexts.org For organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most commonly used techniques. byjus.com

¹H NMR Spectroscopy in Oxidation Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structural changes this compound undergoes during oxidation. In studies investigating the oxidation of this compound, ¹H NMR provides detailed information about the molecular structure of the resulting products.

Research has shown that when this compound is subjected to oxidation, for instance, through photocatalysis with titanium dioxide (TiO2) nanoparticles under UV irradiation, its ¹H NMR spectrum undergoes significant changes. researchgate.net These changes are indicative of the alteration of the purine (B94841) ring structure and the methyl groups attached to it. The oxidation rates of this compound have been observed to be significantly higher in phosphate-buffered saline (PBS) compared to distilled water (dH2O), while no catalytic oxidation occurs in ethanol (B145695) under similar conditions. researchgate.net

The analysis of ¹H NMR spectra helps in identifying the formation of various oxidation products. For example, the disappearance of the characteristic proton signals of this compound and the appearance of new signals at different chemical shifts confirm the degradation of the parent molecule and the formation of new chemical entities. researchgate.net

Application in Characterizing Synthesized Derivatives

¹H NMR spectroscopy is also indispensable for the characterization of newly synthesized derivatives of this compound. When chemists synthesize novel compounds based on the this compound scaffold, ¹H NMR is a primary method to confirm that the desired chemical structure has been achieved.

The technique allows for the precise determination of the position and number of protons in the molecule, confirming the success of synthetic modifications. For instance, if a new functional group is added to the this compound molecule, the ¹H NMR spectrum will show new signals corresponding to the protons of that group, and potentially a shift in the signals of the nearby protons of the original this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Oxidation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is another key analytical technique used to monitor the oxidation of this compound. This method is based on the principle that molecules containing chromophores, such as the purine ring in this compound, absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum.

During oxidation studies, UV-Vis spectroscopy can be used to track the rate of degradation of this compound. The characteristic absorption peak of this compound in the UV region will decrease in intensity as the molecule is oxidized and its chromophore is destroyed. researchgate.net This allows for the real-time monitoring of the oxidation process and the determination of reaction kinetics. For instance, studies have utilized UV-Vis spectroscopy to compare the oxidation rates of this compound in different solvents, revealing that the process is much faster in PBS than in dH2O. researchgate.net

The analytical wavelength of 270 nm is often chosen for the quantification of xanthine derivatives, including this compound. dss.go.th

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in the analysis of this compound, particularly from complex biological matrices like blood serum and urine. tandfonline.com SPE offers a rapid and efficient way to isolate and concentrate analytes of interest from a sample, while removing interfering substances. tandfonline.com This leads to cleaner extracts and improved performance of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC). tandfonline.com

Optimization of Extraction Recoveries

The efficiency of an SPE method is determined by the recovery of the analyte. Optimization of various parameters is crucial to achieve high extraction recoveries for this compound. These parameters include the choice of the solid-phase material (the sorbent), the pH of the sample, the composition and volume of the wash solutions, and the composition and volume of the elution solvent.

For the analysis of xanthine derivatives, including this compound, reversed-phase C18 cartridges are commonly used. dss.go.th The optimization process involves testing different conditions to find the combination that yields the highest recovery of this compound while effectively removing matrix components. For example, high extraction recoveries of xanthines from Merck RP-18 cartridges have been achieved using 1% hydrochloric acid as the eluent. tandfonline.comcapes.gov.br

A study on the extraction of xanthine derivatives from human biological fluids demonstrated the following recoveries using C18 cartridges with this compound as a chromatographic standard:

CompoundRecovery (%)
Xanthine (XA)108.3
7-Methylxanthine (7MX)97.2
3-Methylxanthine (3MX)101.9
1-Methylxanthine (1MX)92.9
Theobromine (TB)91.5
Paraxanthine (PX)96.5
Theophylline (TP)100.6
Caffeine (CA)94.2
Data sourced from a study on xanthine derivative recovery using SPE. dss.go.th

Application in Biological Fluids

SPE is particularly valuable for the analysis of this compound in biological fluids due to the complexity of these samples. Blood serum and urine contain numerous endogenous compounds that can interfere with the analysis of target analytes. tandfonline.com SPE allows for the selective retention of this compound and other xanthines on the sorbent, while salts, proteins, and other polar interferences are washed away.

An optimized SPE method enables the analysis of small sample volumes, which is a significant advantage in clinical and research settings. tandfonline.com For instance, methods have been developed that require only 40 µL of blood serum or 100 µL of urine for the analysis of nine different xanthines, including this compound. tandfonline.comcapes.gov.br In such methods, this compound is sometimes used as an internal standard for the quantification of other xanthines. tandfonline.comcapes.gov.br

Advanced Analytical Material Applications

The field of analytical chemistry is continually evolving, with the development of advanced materials offering new possibilities for the analysis of compounds like this compound. These materials can be used to enhance the performance of existing analytical techniques or to create entirely new analytical platforms.

For example, novel porous materials are being explored for use as sorbents in SPE. azolifesciences.com These materials can offer higher surface areas and more specific interactions with target analytes, leading to improved extraction efficiency and selectivity. azolifesciences.com Similarly, hybrid organic-inorganic materials are being developed for use in chromatography, which could lead to more efficient separations of this compound from its isomers and metabolites. azolifesciences.com The use of these advanced materials can push the boundaries of detection limits and analytical throughput, enabling more sensitive and rapid analysis of this compound in various samples.

Hybrid Materials in Chromatography

Hybrid organic-inorganic materials have emerged as a superior class of stationary phases for chromatographic separations, combining the mechanical strength and efficiency of silica with the pH stability and inertness of organic polymers. chromatographyonline.com These materials are particularly effective in challenging separations, such as distinguishing between isomers like caffeine and this compound.

A notable advancement in this area involves the use of hybrid particles in capillary electrochromatography (CEC), a technique that merges the high selectivity of high-performance liquid chromatography (HPLC) with the high efficiency of capillary electrophoresis. azolifesciences.comnih.gov Researchers have successfully developed styrene-divinylbenzene co-polymer encapsulated organic–silica hybrid particles for this purpose. scribd.com These hybrid materials are synthesized using a sol-gel method, which allows for the incorporation of organic polymer functionalities, such as polystyrene and divinylbenzene, into a silica matrix. azolifesciences.com

The resulting hybrid stationary phase was packed into capillary columns and demonstrated the successful separation of caffeine from this compound. azolifesciences.comscribd.com The separation mechanism in this system leverages the unique properties of the hybrid material. The silica backbone provides a robust framework, while the incorporated organic polymers offer different interaction sites, enhancing the selectivity between the closely related isomers. azolifesciences.com Properties like hydrophobicity and pore size of these hybrid materials can be precisely tuned by selecting the appropriate organic and inorganic precursors, allowing for the optimization of separation efficiency, stability, and selectivity. azolifesciences.com

Compared to traditional silica-based columns, which suffer from poor stability in alkaline mobile phases, these hybrid materials exhibit drastically improved stability over a wider pH range. chromatographyonline.comchromedia.org This extended stability allows for greater flexibility in method development, particularly for ionizable compounds. chromatographyonline.com Furthermore, the hybrid structure reduces the number of residual silanol (B1196071) groups on the particle surface, leading to improved peak shapes for basic compounds by minimizing undesirable secondary interactions. chromedia.orgchromatographyonline.com

Table 1: Properties of Hybrid Materials for this compound Separation

Feature Description Benefit for this compound Separation
Composition Organic-inorganic hybrid (e.g., Styrene-Divinylbenzene-Silica) Combines mechanical strength of silica with the selectivity of organic polymers. chromatographyonline.comazolifesciences.com
Synthesis Sol-gel method Allows for tunable properties such as pore size and hydrophobicity. azolifesciences.com
Technique Capillary Electrochromatography (CEC) High separation efficiency and resolution for complex mixtures and isomers. azolifesciences.comnih.gov
pH Stability Improved stability in alkaline conditions compared to pure silica. chromatographyonline.com Expands the range of mobile phase conditions for method development. chromatographyonline.com

| Surface Activity | Reduced residual silanol groups. chromatographyonline.com | Minimizes peak tailing and improves peak shape for basic analytes. chromedia.org |

Porous Organic Frameworks in Sensing

Porous organic frameworks (POFs), including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline materials characterized by exceptionally high surface areas, tunable pore sizes, and diverse functionalities. frontiersin.orgcas.org These features make them highly promising candidates for the development of chemical sensors with high sensitivity and selectivity, including for the detection of xanthine isomers like this compound. digitellinc.comnih.gov

While direct sensing literature for this compound is scarce, extensive research on sensing its close isomers—caffeine and theophylline—provides a strong basis for its potential detection. The methodologies developed for these xanthines are directly applicable to this compound due to their structural similarities.

Metal-Organic Frameworks (MOFs) in Fluorescence Sensing: MOFs are being explored as optical sensing materials due to their unique luminescent properties. cas.org For instance, a porphyrinic MOF, PCN-222, has been investigated for its ability to sense xanthines like caffeine and theophylline. digitellinc.com The framework, which incorporates a light-sensitive porphyrin component, exhibits changes in its fluorescence emission upon interaction with xanthines. digitellinc.com The addition of caffeine to PCN-222 results in slight red shifts in the emission spectrum, providing a detectable signal for sensing. digitellinc.com The high porosity of MOFs allows for the preconcentration of analyte molecules within the pores, enhancing the interaction between the analyte and the framework's active sites and thereby boosting sensor sensitivity. mdpi.com

Covalent Organic Frameworks (COFs) in Electrochemical Sensing: COFs, which are constructed from light elements linked by strong covalent bonds, offer high chemical stability and a pre-designable porous structure. frontiersin.org Researchers have fabricated novel electrochemical sensing platforms using COFs for the simultaneous determination of theophylline and caffeine. nih.gov In one study, a COF (DP-Py COF) was synthesized and combined with gold nanoparticles (AuNPs) on an electrode. nih.gov The synergistic effect between the porous, high-surface-area COF and the conductive AuNPs significantly enhanced the electrochemical signal for both analytes. nih.gov This sensor demonstrated high sensitivity with low detection limits of 0.19 µM for theophylline and 0.076 µM for caffeine. nih.gov The inherent tunability of COFs allows for the rational design of frameworks with specific functionalities to optimize interactions with target analytes. frontiersin.org

Table 2: Porous Organic Frameworks for Sensing of Xanthine Isomers

Framework Type Example Material Analyte(s) Sensing Principle Key Findings
Metal-Organic Framework (MOF) PCN-222 (Porphyrinic) Caffeine, Theophylline, Theobromine Fluorescence Emission shifts upon analyte interaction, demonstrating sensing capability. digitellinc.com

| Covalent Organic Framework (COF) | DP-Py COF with Gold Nanoparticles (AuNPs) | Theophylline, Caffeine | Electrochemical | Synergistic effect enhances sensitivity; low detection limits achieved (e.g., 0.076 µM for caffeine). nih.gov |

Pharmacological and Biological Activities of Isocaffeine

Adenosine (B11128) Receptor Modulation

Isocaffeine interacts with adenosine receptors, which are crucial in various physiological processes. patsnap.com However, its modulatory effects and interaction dynamics show notable differences when compared to caffeine (B1668208).

Interaction with Adenosine Receptors

Like caffeine, this compound acts as an antagonist at adenosine receptors, specifically the A1 and A2A subtypes. vulcanchem.com This means it binds to these receptors and blocks the action of adenosine, a nucleoside that typically promotes drowsiness and vasodilation. howstuffworks.com However, the affinity of this compound for these receptors is reported to be reduced compared to caffeine. vulcanchem.com This difference is attributed to steric hindrance from the thiol group present in some this compound derivatives, which can affect the binding to the receptor sites. vulcanchem.com

Comparison of Action Onset and Signaling with Caffeine

The onset of action for this compound may be slower than that of caffeine. While both compounds influence the central nervous system, the structural variations between them likely contribute to differences in their pharmacokinetic and pharmacodynamic profiles. Caffeine is known for its rapid stimulant effects, which are a direct result of its efficient binding to and blocking of adenosine receptors. howstuffworks.com

Role in Calcium Signaling Pathways

This compound has been shown to influence calcium signaling pathways. It is less effective than caffeine in inducing calcium release. researchgate.net Specifically, studies have shown that this compound is four to five times less potent than caffeine in this regard, highlighting the specificity of the caffeine effect on calcium channels. researchgate.net In some experimental models, this compound did not activate large-conductance plasma membrane cation channels, which are activated by caffeine and its primary metabolites. nih.gov

Enzyme Inhibition

A significant aspect of this compound's biological activity is its ability to inhibit certain enzymes, which has implications for metabolic pathways and the production of specific compounds in the body.

Xanthine (B1682287) Oxidase (XOD) Inhibition

This compound has been identified as an inhibitor of xanthine oxidase (XOD). researchgate.net XOD is a key enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine, and then xanthine to uric acid. nih.govwikipedia.org Research has demonstrated that this compound can inhibit XOD activity, with one study reporting an IC₅₀ value of 12 µM, indicating its potential to interfere with this enzymatic process. vulcanchem.com In contrast, caffeine has been shown in in-vitro experiments to be an isosteric inhibitor of xanthine oxidase, but it is not considered an effective inhibitor in the body because it is metabolized to 1-methylxanthine. nih.gov

Implications in Uric Acid Production and Related Conditions

The inhibition of xanthine oxidase by this compound has direct implications for the production of uric acid. vulcanchem.com By slowing down the activity of this enzyme, this compound can reduce the rate at which uric acid is formed. healthline.com Elevated levels of uric acid in the blood, a condition known as hyperuricemia, are a primary cause of gout, a form of inflammatory arthritis. healthline.comjcimcr.org Therefore, the ability of this compound to inhibit xanthine oxidase suggests its potential relevance in managing conditions associated with high uric acid levels. vulcanchem.com

Antioxidant Properties

This compound demonstrates notable antioxidant capabilities through various mechanisms, positioning it as a compound of interest for mitigating oxidative damage.

This compound exhibits effective free radical scavenging activity, a key component of its antioxidant properties. It directly neutralizes hydroxyl radicals (OH·), which are highly reactive oxygen species (ROS) that can cause significant cellular damage. vulcanchem.com The mechanism of action is believed to involve hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET). nih.gov Studies have shown that this compound reacts with hydroxyl radicals to form a hydroxyl adduct at the C(8) position, which, after oxidation, leads to the formation of 1,3,9-trimethyl-8-hydroxyxanthine. researchgate.net A similar outcome is observed with sulfate (B86663) radicals (SO4·−), where the radical cation of this compound is initially formed, followed by hydration and oxidation. researchgate.net

The scavenging efficiency of this compound against hydroxyl radicals is noteworthy. It has an EC₅₀ of 45 µM, indicating a higher potency compared to caffeine (EC₅₀ = 120 µM). vulcanchem.com This suggests that the specific molecular structure of this compound is more conducive to neutralizing these damaging radicals. The C8 position of the purine ring in caffeine and its derivatives is a particularly active site for forming radical adducts with various free radicals. researchgate.net

This compound has demonstrated the ability to reduce oxidative stress in cellular models. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. vibrant-wellness.com In hepatic cells, this compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, by 60% at a concentration of 50 µM. vulcanchem.com

Furthermore, studies on caffeine, a related compound, provide insights into the potential mechanisms. Caffeine has been shown to protect skin cells from oxidative stress-induced senescence by reducing cellular levels of ROS. thno.orgnih.gov It can also mitigate cholesterol-induced oxidative stress in the brain by reducing ROS generation and glutathione (B108866) depletion. nih.gov Additionally, caffeine has been found to prevent stress-induced senescence in endothelial cells by maintaining levels of endothelial NO synthase (eNOS) and Thioredoxin-1 (Trx-1), both crucial for cellular redox homeostasis. mdpi.com These findings in a closely related molecule suggest promising avenues for research into this compound's specific effects on cellular oxidative stress markers.

This compound effectively inhibits lipid peroxidation, the process where free radicals attack lipids, leading to cell membrane damage. vulcanchem.com A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). scielo.br Research has shown that this compound can reduce MDA levels in hepatic cells by 60% at a 50 µM concentration. vulcanchem.com

The mechanism of inhibiting lipid peroxidation involves neutralizing the reactive oxygen species that initiate the process. Caffeine, for instance, has been shown to be an effective inhibitor of lipid peroxidation induced by hydroxyl radicals, peroxyl radicals, and singlet oxygen. nih.gov Its antioxidant capability in this regard is comparable to glutathione and significantly higher than ascorbic acid. nih.gov Given that this compound demonstrates superior hydroxyl radical scavenging activity compared to caffeine, it is plausible that it employs a similar, if not more potent, mechanism for inhibiting lipid peroxidation. vulcanchem.com The ability to protect cell membranes from the damaging chain reaction of lipid peroxidation is a critical aspect of its antioxidant profile. vibrant-wellness.com

The antioxidant properties of this compound suggest its potential relevance in diseases where oxidative stress is a key pathological factor. Oxidative stress is implicated in a wide range of chronic conditions, including cardiovascular disease, neurodegenerative diseases, diabetes, and cancer. vibrant-wellness.com By scavenging free radicals and inhibiting lipid peroxidation, this compound could theoretically help mitigate the cellular damage that contributes to the development and progression of these diseases.

For instance, the accumulation of reactive oxygen species plays a role in the pathogenesis of ocular complications like cataracts. nih.gov The protective effects of antioxidants are being explored in this context. nih.gov Similarly, in neurodegenerative conditions like Alzheimer's disease, oxidative stress is linked to the accumulation of β-amyloid and neuronal damage. nih.gov While direct clinical evidence for this compound is pending, the established link between oxidative stress and various diseases underscores the therapeutic potential of potent antioxidants like this compound. Further research is warranted to explore the specific applications of this compound in preventing or managing oxidative damage-related health issues.

Modifications to the this compound molecule can lead to derivatives with enhanced antioxidant properties. nih.gov For example, metal complexes of 8-mercapto-isocaffeine with Cr(III) and Ni(II) exhibit a three-fold higher antioxidant activity than the parent compound. vulcanchem.com This suggests that the introduction of a thiol group and subsequent coordination with metal ions can significantly boost the molecule's ability to combat oxidative stress.

The synthesis of C8-substituted caffeine derivatives has been a focus of research to develop compounds with improved cytoprotective and antioxidant potential. nih.gov These derivatives are often evaluated for their ability to protect cells, such as human red blood cells, from oxidative damage induced by free radical generators. nih.gov The enhanced activity of these derivatives highlights the potential for targeted chemical modifications to optimize the therapeutic benefits of the this compound scaffold.

Table 1: Antioxidant Activity of this compound and its Derivatives

Compound/DerivativeActivityModel SystemKey FindingCitation
This compound Free Radical ScavengingChemical AssayEC₅₀ of 45 µM for neutralizing hydroxyl radicals. vulcanchem.com
This compound Lipid Peroxidation InhibitionHepatic Cells60% reduction in MDA levels at 50 µM. vulcanchem.com
8-mercapto-isocaffeine Metal Complexes (Cr(III), Ni(II)) Antioxidant ActivityChemical Assay3-fold higher antioxidant activity than this compound. vulcanchem.com

Anti-inflammatory Activity

In addition to its antioxidant effects, this compound has been reported to possess anti-inflammatory properties. google.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Some research indicates that this compound may modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines in cellular models. While the precise mechanisms of its anti-inflammatory action are still under investigation, this activity, combined with its antioxidant capabilities, suggests a dual role for this compound in protecting cells and tissues from damage.

Modulation of Inflammatory Responses

This compound has demonstrated the ability to modulate inflammatory responses in various experimental models. This suggests its potential to influence the complex biological cascade of inflammation. Studies indicate that this compound may play a role in regulating the body's inflammatory pathways, although the precise mechanisms are still under investigation. google.comgoogle.com.na

Reduction of Pro-inflammatory Cytokines

A key aspect of this compound's anti-inflammatory potential lies in its ability to reduce the levels of pro-inflammatory cytokines. Cytokines are signaling proteins that are crucial in mediating and regulating inflammation. Research has shown that this compound can decrease the production of these inflammatory messengers in cellular models, pointing towards a mechanism for its anti-inflammatory effects. researchgate.net This reduction in pro-inflammatory cytokines is a significant finding in understanding how this compound may exert its biological activities.

Antimicrobial Properties

This compound has exhibited antimicrobial properties against a range of pathogens. This indicates its potential as an agent that can inhibit the growth of or kill microorganisms.

Efficacy Against Various Pathogens

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can vary depending on the specific microorganism. For instance, its 8-mercapto derivative has shown inhibitory effects on the growth of Escherichia coli and moderate activity against Candida albicans. vulcanchem.com This broad-spectrum potential suggests that this compound and its derivatives could be valuable in combating different types of infections.

PathogenEfficacy of this compound Derivative
Escherichia coliInhibits growth (MIC = 128 µg/mL) vulcanchem.com
Candida albicansModerate activity (MIC = 256 µg/mL) vulcanchem.com

This table summarizes the antimicrobial efficacy of an this compound derivative against specific pathogens.

Potential in Treatments for Lung Infections (e.g., Cystic Fibrosis)

The antimicrobial properties of this compound have led to investigations into its potential use in treating lung infections, such as those associated with cystic fibrosis. chemrxiv.org Cystic fibrosis is a genetic disorder that results in thick mucus in the lungs, creating an environment where bacteria can thrive, leading to chronic infections. wikipedia.orgcysticfibrosis.org.uk The development of new antimicrobial agents is crucial for managing these infections. asm.org Silver complexes of methylated caffeine, a related xanthine, have shown activity against pathogens relevant to cystic fibrosis-related infections, suggesting a potential avenue for the application of similar this compound-based compounds. chemrxiv.org

Cytotoxic and Genotoxic Effects of this compound and its Oxidized Products

The effects of this compound and its oxidized byproducts on cell health, particularly their toxicity to cells (cytotoxicity) and their potential to damage genetic material (genotoxicity), have been a focus of research. researchgate.netrutgers.edunih.gov

Cytotoxicity Against Cancer Cells

This compound and its oxidized products have been studied for their cytotoxic effects against various cancer cells. researchgate.net Research indicates that while this compound itself has some level of cytotoxic activity, its oxidized forms can exhibit even higher cytotoxicity towards cancer cells, such as ovarian cancer cells. researchgate.netrutgers.edu Interestingly, the structural difference of just one methyl group between caffeine and this compound leads to distinct biological activities and varying levels of cytotoxicity. researchgate.netrutgers.edu Studies have shown that caffeine and its oxidized products may demonstrate higher cytotoxicity than this compound and its oxidized counterparts. researchgate.netrutgers.edu This highlights the nuanced structure-activity relationship of these molecules in their potential as anticancer agents.

CompoundEffect on Ovarian Cancer Cells
Oxidized this compoundHigher cytotoxicity compared to this compound researchgate.netrutgers.edu
This compoundLower cytotoxicity compared to its oxidized products researchgate.netrutgers.edu
Caffeine and its oxidized speciesHigher cyto- and geno-toxicity than this compound and its oxidized products researchgate.netrutgers.edu

This table compares the cytotoxic effects of this compound, caffeine, and their oxidized products on ovarian cancer cells.

Enhanced Effects of Oxidized this compound

The oxidation of this compound has been shown to significantly enhance its biological effects, particularly its cytotoxicity and genotoxicity. researchgate.netrutgers.edu When this compound is oxidized, the resulting products demonstrate a greater potency in their interactions with biological systems compared to the original, unoxidized molecule. researchgate.netrutgers.edu This increased activity is a key area of interest in pharmacological research, suggesting that the metabolic or synthetic modification of this compound could unlock more powerful therapeutic applications.

Genotoxicity Against Cancer Cells

Oxidized this compound has demonstrated notable genotoxic effects against cancer cells. researchgate.netrutgers.edu This means it has the ability to damage the genetic material of cancer cells, a critical mechanism for many anticancer agents. Research has shown that the products formed from the oxidation of this compound are more effective at inducing this genetic damage than this compound itself. researchgate.netrutgers.edu This genotoxicity is a crucial factor in its potential as a component of cancer therapy, as it can lead to the inhibition of cancer cell proliferation and the induction of cell death.

Comparative Studies with Caffeine

Comparative studies between this compound and its more well-known isomer, caffeine, have revealed significant differences in their biological activities. While both are methylxanthines, their structural variations lead to distinct pharmacological profiles. rutgers.edu

Research has shown that caffeine and its oxidized products tend to exhibit higher cytotoxicity and genotoxicity compared to this compound and its oxidized counterparts. researchgate.netrutgers.edu This suggests that the specific placement of the methyl groups on the xanthine structure is a critical determinant of their anticancer potential. Furthermore, studies on their effects on intracellular calcium concentration ([Ca2+]i) in rat ventricular myocytes showed that while caffeine induced a rise in [Ca2+]i, this compound did not. nih.gov This difference was attributed to variations in membrane permeability, with caffeine having a higher oil:water partition coefficient. nih.gov

Role of Nanostructured Catalysts (TiO2) in Oxidation and Enhanced Activity

The use of nanostructured catalysts, specifically titanium dioxide (TiO2), has been instrumental in studying the oxidation of this compound and its subsequent enhanced biological activity. researchgate.netrutgers.edu When exposed to TiO2 nanoparticles and ultraviolet (UV) irradiation, this compound undergoes oxidation, particularly in aqueous solutions like phosphate-buffered saline (PBS) and distilled water (dH2O). researchgate.netrutgers.edu

This catalytic oxidation process is significantly more efficient in PBS than in dH2O, and does not occur in ethanol (B145695) under similar conditions. researchgate.netrutgers.edu The resulting oxidized products of this compound have been shown to possess higher cytotoxicity and genotoxicity towards ovarian cancer cells. researchgate.net This highlights the potential of using nanotechnology to modulate the properties of compounds like this compound for targeted therapeutic applications.

Specific Effects on Ovarian Cancer Cells (A2780)

This compound and its oxidized derivatives have been specifically studied for their effects on the A2780 human ovarian cancer cell line. researchgate.netnih.govnih.govabmgood.com These studies have shown that the oxidized products of this compound exhibit significant cytotoxicity and genotoxicity towards these particular cancer cells. researchgate.net The A2780 cell line is a well-established model for studying ovarian cancer, making these findings particularly relevant for the development of new therapeutic strategies against this disease. nih.govabmgood.com The observed effects underscore the potential of modified this compound as a targeted agent in oncology. researchgate.net

Effects on Ion Channels

This compound's interaction with ion channels, which are crucial for cellular signaling and excitability, has also been a subject of investigation. wjgnet.commoleculardevices.com

Activation of Large-Conductance Plasma Membrane Cation Channels (LCCs)

Studies on cardiac myocytes have revealed that this compound has a distinct effect on large-conductance plasma membrane cation channels (LCCs) compared to caffeine. nih.govphysiology.org While caffeine and its primary metabolites (theophylline, theobromine (B1682246), and paraxanthine) were found to activate these channels, this compound did not. nih.govphysiology.org These LCCs are permeable to calcium ions and are present in a majority of atrial and ventricular cells. nih.govphysiology.org The inability of this compound to activate these channels, in contrast to caffeine, further illustrates the significant impact of its structural differences on its pharmacological activity at the cellular level.

Distinct Activation Profile Compared to Caffeine Metabolites

This compound exhibits a markedly different activation profile at the cellular level when compared to caffeine and its main metabolic products—paraxanthine (B195701), theobromine, and theophylline (B1681296). wikipedia.org Studies on cardiac myocytes have identified the presence of large-conductance, nonselective cation channels (LCCs) in the plasma membrane. nih.gov Research investigating the activation of these channels showed that caffeine and its direct metabolites (theophylline, theobromine, and paraxanthine) successfully activated them. nih.gov In stark contrast, this compound did not activate these channels. nih.gov

This difference in activity highlights a key structural-activity relationship, where the specific arrangement of methyl groups in the xanthine structure is critical for interaction with these ion channels. While caffeine (1,3,7-trimethylxanthine) and its metabolites are effective agonists, the isomeric structure of this compound (1,3,9-trimethylxanthine) prevents it from effectively binding to and activating these LCCs in cardiac cells. nih.govchemicalbook.com

Table 1: Activation of Large-Conductance Cation Channels (LCCs) by Xanthines nih.gov
CompoundChemical NameChannel Activation
Caffeine1,3,7-TrimethylxanthineYes
Paraxanthine1,7-DimethylxanthineYes
Theobromine3,7-DimethylxanthineYes
Theophylline1,3-DimethylxanthineYes
This compound1,3,9-TrimethylxanthineNo
Influence on Calcium Entry and Membrane Potential

The distinct activation profile of this compound extends to its influence on intracellular calcium concentration ([Ca2+]i) and cell membrane potential.

In studies using rat isolated ventricular myocytes, the rapid application of caffeine produced a transient rise in [Ca2+]i. nih.gov However, this compound failed to produce a similar rise in intracellular calcium. nih.gov This lack of effect is attributed, at least in part, to differences in membrane permeability. Measurements of the oil:water partition coefficient, an indicator of a substance's ability to cross cell membranes, showed that this compound's permeability is much lower than that of caffeine or theophylline. nih.gov The rate of this compound's entry into the cell is significantly slower, which prevents it from reaching the necessary intracellular concentration to trigger calcium release from internal stores like the sarcoplasmic reticulum. nih.gov

Furthermore, research on the unicellular green alga Eremosphaera viridis demonstrated that while caffeine and theophylline induced long-lasting oscillations of the membrane potential, this compound induced only a few transient hyperpolarizations at most. oup.com These membrane potential oscillations are linked to oscillations in cytosolic Ca2+, mediated by ryanodine/cADPR receptor Ca2+ channels. oup.com The findings suggest that this compound has a much lower affinity for these calcium channels compared to caffeine. oup.com In cardiac myocytes, the opening of LCCs by caffeine allows for calcium entry, leading to localized increases in Ca2+ concentration and accompanying membrane depolarizations. nih.gov Since this compound does not activate these channels, it does not facilitate this specific pathway of calcium influx or the associated changes in membrane potential. nih.gov

Table 2: Comparative Effects of Xanthines on Calcium and Membrane Potential
CompoundEffect on [Ca2+]i in Ventricular Myocytes nih.govEffect on Membrane Potential Oscillations oup.comMembrane Permeability (Oil:Water Partition) nih.gov
CaffeineTransient RiseLong-lastingHighest
TheophyllineTransient RiseLong-lastingHigh
TheobromineNot specified, but rate of entry similar to TheophyllineNot specifiedLower than Theophylline
This compoundNo RiseFew/transientLowest
Potential Implications in Cardiac Arrhythmias

The mechanisms by which caffeine might contribute to cardiac arrhythmias often involve its interaction with ion channels and calcium handling within cardiac cells. nih.govcafeesaude.com The activation of LCCs in the plasma membrane of cardiac myocytes by caffeine and its metabolite theophylline has been suggested as a possible additional mechanism contributing to the generation of cardiac arrhythmias. nih.gov The opening of these channels leads to membrane depolarizations, which can contribute to the electrical instability that underlies arrhythmogenic events. nih.gov

Given that this compound does not activate these specific large-conductance cation channels, it would not be expected to contribute to cardiac arrhythmias through this particular mechanism. nih.gov Its inability to cause a significant rise in intracellular calcium in ventricular myocytes further distinguishes its cardiac profile from that of caffeine. nih.gov While high doses of caffeine have been experimentally linked to proarrhythmic effects, such as inducing an oscillatory potential in Purkinje fibers, the distinct molecular pharmacology of this compound suggests it may not share the same potential for arrhythmogenesis, at least via the pathways involving LCC activation and subsequent calcium-induced membrane depolarization. nih.govcafeesaude.com

Isocaffeine in Relation to Other Methylxanthines

Comparative Analysis with Caffeine (B1668208)

Isocaffeine is a purine (B94841) alkaloid and a structural isomer of caffeine, sharing the same molecular formula (C₈H₁₀N₄O₂) but differing in the arrangement of its atoms. ontosight.aicymitquimica.com This distinction in chemical structure, though subtle, leads to significant differences in their physical and pharmacological properties. ontosight.ai

The core structural difference between caffeine and this compound lies in the placement of a methyl group on the purine ring system. Caffeine is 1,3,7-trimethylxanthine, while this compound is 1,3,9-trimethylxanthine. clearsynth.comfda.gov In this compound, the methyl group is attached to the nitrogen atom at the 9th position of the imidazole (B134444) ring, whereas in caffeine, it is at the 7th position. fda.govucl.ac.uk

This seemingly minor shift has profound consequences for the molecule's three-dimensional shape and crystallization behavior. ucl.ac.ukresearchgate.net Computational studies have shown that this compound has a predictable crystal energy landscape with a single, stable, monomorphic crystal structure. researchgate.net In stark contrast, caffeine's molecular structure allows for multiple, nearly equi-energetic crystal packing arrangements, leading to crystallographically disordered forms. researchgate.net This fundamental difference in molecular geometry and packing is a key reason for their divergent pharmacological profiles, as the interaction of a molecule with biological receptors is highly dependent on its specific shape and conformation. ontosight.aiucl.ac.uk

Table 1: Structural Comparison of Caffeine and this compound Press the button below to see the table.

Feature This compound Caffeine
Systematic Name 1,3,9-trimethylpurine-2,6-dione clearsynth.com 1,3,7-trimethylpurine-2,6-dione drugfuture.com
Molecular Formula C₈H₁₀N₄O₂ axios-research.com C₈H₁₀N₄O₂ drugfuture.com
Molecular Weight 194.19 g/mol axios-research.com 194.19 g/mol drugfuture.com
Key Structural Difference Methyl group at N9 position fda.gov Methyl group at N7 position wikipedia.org
Crystal Structure Monomorphic, ordered researchgate.net Polymorphic, disordered researchgate.net

The structural isomerism between this compound and caffeine directly impacts their lipophilicity, which is a critical factor governing how they cross biological membranes and are taken up by cells. researchgate.netnih.gov Lipophilicity, often measured by the oil-water partition coefficient, determines the ease with which a molecule can diffuse through the lipid bilayer of cell membranes. nih.govnih.gov

Studies comparing various methylxanthines have demonstrated that this compound is less lipophilic than caffeine. researchgate.net The order of partitioning into an oil phase from water was found to be: caffeine > theophylline (B1681296) > theobromine (B1682246) > this compound. researchgate.net This lower lipophilicity corresponds to a significantly slower rate of entry into cells. Research has shown that the rate of increase of intracellular this compound concentration is much slower than that of caffeine. researchgate.net These differences in membrane permeability are considered a primary reason for the observed variations in the biological effects of these methylxanthines. researchgate.net

While both this compound and caffeine belong to the methylxanthine class and are known to act as adenosine (B11128) receptor antagonists, their pharmacological activities and potencies are not identical. wikipedia.orgchemicalbook.com Caffeine is a well-known central nervous system stimulant that primarily functions by blocking adenosine receptors, which promotes wakefulness. wikipedia.org It also acts as a nonselective phosphodiesterase (PDE) inhibitor. wikipedia.org

This compound as an Impurity of Caffeine

Beyond its interest as a structural isomer, this compound holds significant relevance in the pharmaceutical industry as a specified impurity in the production of caffeine. clearsynth.com

Major pharmacopeias, which set the quality standards for medicines, officially recognize this compound as a potential impurity in caffeine. The European Pharmacopoeia (EP) lists this compound under the specific designation "Caffeine EP Impurity C". drugfuture.comuspbpep.compharmaffiliates.com Its chemical name in this context is given as 1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione. uspbpep.com This designation establishes a formal requirement for manufacturers to monitor and control the levels of this compound in pharmaceutical-grade caffeine to ensure product purity and safety. uspbpep.comcymitquimica.com

Table 2: Pharmacopeial Designation of this compound Press the button below to see the table.

Pharmacopeia Impurity Designation Chemical Name
European Pharmacopoeia (EP) Caffeine Impurity C drugfuture.comuspbpep.com 1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione uspbpep.com
United States Pharmacopeia (USP) Caffeine USP Related Compound C cymitquimica.com 1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione cymitquimica.com

The classification of this compound as a specified impurity has direct implications for the quality control (QC) of caffeine. axios-research.comgoogle.com Pharmaceutical manufacturers must employ validated analytical methods to reliably detect and quantify this compound to ensure that their products meet the stringent purity limits set by regulatory bodies like the European Pharmacopoeia. particle.dkscielo.br

The process of analytical method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. particle.dk In this case, it ensures that the method used can accurately and precisely measure the amount of this compound (Impurity C) in a caffeine sample. scielo.br To achieve this, highly characterized reference standards of this compound are indispensable. axios-research.comaxios-research.com These standards are used during analytical method development, validation, and routine QC testing to calibrate instruments and confirm the method's performance, thereby guaranteeing the quality and consistency of the final caffeine product. clearsynth.comaxios-research.com

Comparison with Demethylated Metabolites of Caffeine

This compound (1,3,9-trimethylxanthine) is a structural isomer of caffeine (1,3,7-trimethylxanthine). cymitquimica.comafinitica.com While structurally similar, their roles within biological systems, particularly in relation to caffeine metabolism, are distinctly different. In humans, caffeine metabolism is a well-defined process of demethylation primarily carried out by the cytochrome P450 enzyme system in the liver, specifically the CYP1A2 isoenzyme. nih.gov This process removes methyl groups from the caffeine molecule, resulting in three primary demethylated metabolites: paraxanthine (B195701) (84%), theobromine (12%), and theophylline (4%). wikipedia.org Paraxanthine is, therefore, the principal metabolite of caffeine in humans. wikipedia.org

In stark contrast, this compound is not a recognized metabolite of caffeine in humans. dss.go.thcapes.gov.br This fundamental metabolic difference is a key point of comparison. While paraxanthine, theobromine, and theophylline are direct downstream products of caffeine degradation in the body, this compound's metabolic fate is not part of this primary pathway. This distinction makes this compound a valuable tool in analytical chemistry for studying the very metabolites it is compared against. dss.go.th

The structural similarity of this compound to caffeine and its metabolites, combined with its absence as a human metabolite, makes it an ideal internal standard for scientific analysis. dss.go.thtandfonline.com An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other compounds in the sample.

Researchers have developed robust methods for the simultaneous determination of caffeine and its demethylated metabolites in biological fluids like blood serum and urine. tandfonline.comcapes.gov.br These methods frequently employ reverse-phase high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector. dss.go.thcapes.gov.brresearchgate.net To prepare samples for analysis, a technique called solid-phase extraction (SPE) is often used to isolate the target compounds from the complex matrix of biological fluids. dss.go.thtandfonline.com

These analytical methods are capable of separating and quantifying a suite of nine xanthine (B1682287) compounds in a single, rapid analysis. dss.go.thcapes.gov.br The ability to measure caffeine, its primary metabolites (paraxanthine, theobromine, theophylline), other related xanthines, and this compound all at once is crucial for pharmacokinetic and metabolic studies. dss.go.thtandfonline.com this compound's role is to ensure the precision and accuracy of the measurements of the other compounds. capes.gov.br

Table 1: Compounds Simultaneously Analyzed by HPLC in Biological Fluids This table lists the xanthine derivatives that can be separated and quantified in a single chromatographic run, as described in research literature. The use of an internal standard like this compound is critical for the accuracy of such analyses.

CompoundAbbreviationTypeRole in Analysis
XanthineXADemethylated MetaboliteAnalyte
7-Methylxanthine7-MXDemethylated MetaboliteAnalyte
3-Methylxanthine3-MXDemethylated MetaboliteAnalyte
1-Methylxanthine1-MXDemethylated MetaboliteAnalyte
This compound IC Caffeine Isomer Internal Standard
TheobromineTBPrimary MetaboliteAnalyte
ParaxanthinePXPrimary MetaboliteAnalyte
TheophyllineTPPrimary MetaboliteAnalyte
CaffeineCAParent CompoundAnalyte

Data sourced from references dss.go.thcapes.gov.brtandfonline.com.

The metabolic pathways for caffeine are well-documented in humans, whereas the degradation of methylxanthines like this compound is more clearly understood through studies of microorganisms. nih.gov

Human Metabolism of Caffeine: In humans, over 95% of caffeine metabolism is initiated by the CYP1A2 enzyme. researchgate.net The process involves the removal of one of three methyl groups from the xanthine core, leading to the formation of dimethylxanthines. nih.gov

N-3 demethylation produces paraxanthine (1,7-dimethylxanthine).

N-1 demethylation produces theobromine (3,7-dimethylxanthine).

N-7 demethylation produces theophylline (1,3-dimethylxanthine). These primary metabolites are then further broken down into monomethylxanthines and other compounds before being excreted in the urine. wikipedia.org

Bacterial Degradation of Methylxanthines: Bacteria have evolved specific pathways to use caffeine and other methylxanthines as their sole source of carbon and nitrogen. nih.govmdpi.com Research has identified two primary degradation routes in bacteria such as Pseudomonas putida: N-demethylation and C-8 oxidation. nih.govjmb.or.kr

N-demethylation Pathway: This is the most common route, where bacteria sequentially strip the methyl groups from the caffeine molecule to form xanthine. nih.govmdpi.com The xanthine is then further metabolized. mdpi.com

C-8 Oxidation Pathway: This less common pathway involves the oxidation of the caffeine molecule at the C-8 position to form 1,3,7-trimethyluric acid, which is then further degraded. nih.gov

Studies on the bacterium Pseudomonas putida CT25 have shown that the specific degradation pathway used is triggered by the structure of the methylxanthine itself, particularly the number and position of its methyl groups. jmb.or.kr For instance, methylxanthines with a methyl group at the N-7 position predominantly undergo demethylation, while those without it are more likely to be processed through the C-8 oxidation pathway. jmb.or.kr This highlights a sophisticated metabolic system that adapts to different but related chemical structures, a contrast to the more specific primary metabolic pathway for caffeine in humans.

Table 2: Comparison of Caffeine Metabolic Pathways This table compares the primary metabolic pathway of caffeine in humans with the known degradation pathways for methylxanthines in bacteria.

FeatureHuman Metabolism (Caffeine)Bacterial Degradation (Methylxanthines)
Primary Organ Liver N/A (Single-cell organism)
Key Enzyme System Cytochrome P450 (CYP1A2) nih.govN-demethylases, Oxidases nih.govmdpi.com
Primary Pathway(s) N-demethylation wikipedia.orgN-demethylation, C-8 Oxidation nih.govjmb.or.kr
Major Initial Products Paraxanthine, Theobromine, Theophylline wikipedia.orgTheobromine, 7-methylxanthine, Trimethyluric acid nih.govjmb.or.kr
End Goal Elimination from the body Utilization as carbon and nitrogen source nih.gov

Advanced Research Perspectives and Future Directions

Computational Studies and Predictive Modeling

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules like isocaffeine, providing insights into its solid-state properties and intermolecular interactions.

Crystal Structure Prediction (CSP) for this compound Polymorphs

Crystal Structure Prediction (CSP) is a computational method used to identify the most thermodynamically stable crystal structures of a molecule. In the case of this compound, CSP studies have yielded a significant finding: the molecule is predicted to be monomorphic, meaning it is highly unlikely to form multiple polymorphic structures. rsc.orgroyalsocietypublishing.orgnih.gov

This prediction is based on the calculation of the crystal energy landscape, which for this compound shows one structure that is considerably more stable—by an unusually large energy gap of about 6 kJ mol⁻¹—than any other possible arrangement. rsc.org This contrasts sharply with its isomer, caffeine (B1668208), which has a more crowded energy landscape with several competitive structures, leading to the existence of known disordered polymorphs. royalsocietypublishing.orgacs.org The clear energetic preference for a single packing arrangement in this compound suggests that its crystallization process is thermodynamically driven towards one specific, highly stable form. rsc.org

Density Functional Theory (DFT) in Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While comprehensive DFT studies focused solely on this compound are not as prevalent as for caffeine, the methodology has been applied in comparative analyses to understand the structural differences between the two isomers. dur.ac.uk DFT calculations are instrumental in explaining why this compound favors an ordered crystal structure, whereas caffeine exhibits disorder. dur.ac.ukrsc.org

Some theoretical studies on the vibrational spectra of caffeine have included this compound in a list of related methylxanthine compounds to compare specific vibrational modes, such as those for carbonyl groups (C=O). researchgate.netresearchgate.net These comparative calculations help to build a broader understanding of the structure-property relationships across the xanthine (B1682287) family.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can decode the complex network of contacts that contribute to crystal packing.

For the broader class of methylxanthines, Hirshfeld analysis has been employed to understand how changes in molecular structure, such as the position of methyl groups, influence intermolecular interactions like hydrogen bonds and π–π stacking. acs.org In comparative studies, the analysis of intermolecular interactions helps to explain the different solid-state behaviors of this compound and caffeine. acs.orgresearchgate.net The near-symmetry in caffeine's interactions is linked to its structural disorder, a phenomenon not observed in the more stable, ordered structure of this compound. acs.org

In Silico Pharmacokinetic Studies of Derivatives

In silico methods provide a computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. While studies on this compound derivatives are limited, research has been conducted on cocrystals involving this compound.

A study involving a cocrystal of luteolin (B72000) monohydrate and this compound demonstrated the potential for this compound to act as a coformer to enhance the pharmacokinetic properties of other molecules. scirp.org The research, which utilized the liquid-assisted grinding method to synthesize the cocrystal, reported the following pharmacokinetic parameters:

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng/mL*h)Bioavailability Increase (vs. Luteolin)
Luteolin Monohydrate158.3 ± 45.20.25230.5 ± 65.7-
Luteolin-Isocaffeine Cocrystal225.4 ± 58.90.5322.1 ± 78.41.4 times

This interactive data table is based on findings from a study on luteolin cocrystals. scirp.org

The results indicated that the luteolin-isocaffeine cocrystal increased the area under the curve (AUC), a measure of total drug exposure, by 1.4 times compared to luteolin monohydrate alone, suggesting improved bioavailability. scirp.org

Environmental Monitoring of this compound

The presence of pharmaceutical and lifestyle compounds in the environment is a growing area of scientific research. While caffeine is widely recognized and used as a chemical marker for anthropogenic (human-caused) pollution in water systems, there is currently no available scientific literature that identifies or evaluates this compound for the same purpose. isef.netnih.govredalyc.orgca.gov

Correlation with Wastewater Discharge

Numerous studies have established a direct correlation between the concentration of caffeine in surface waters and the discharge from wastewater treatment plants (WWTPs) and other sewage sources. redalyc.orgca.govcore.ac.uk Caffeine's prevalence in human-consumed products and its chemical stability make it a reliable indicator of contamination from domestic wastewater. isef.net However, research has not been extended to monitor this compound in environmental samples or to assess its potential correlation with wastewater discharge. Therefore, its role, if any, as an environmental tracer remains unknown.

Implications for Wastewater Treatment Processes

The presence and behavior of methylxanthines, such as caffeine and its metabolites, are of growing interest in environmental science. In the context of wastewater treatment, this compound has emerged as a potentially valuable and specific marker. A study of a Northern German river system highlighted that the occurrence of this compound in the river was exclusively attributable to the discharge of treated municipal wastewater. nih.gov This finding is significant because other methylxanthines, including caffeine itself, can enter river systems through various diffuse pathways, making them less reliable indicators. The unique association of this compound with treated effluent suggests it could be used to specifically track the impact and distribution of municipal wastewater discharge in aquatic environments. nih.gov

Detection in River Systems

The detection of this compound in river systems provides a precise tool for environmental monitoring. For the first time, measured concentrations of this compound have been reported in surface water, specifically in the River Wietze in Lower Saxony, Germany. nih.gov In a comprehensive study involving 49 samples from the river and its tributaries, as well as influent and effluent from the largest adjacent municipal wastewater treatment plant (WWTP), this compound was consistently linked to the WWTP output. nih.gov Unlike caffeine and its other degradation products, which were also detected at blank sites and in rainwater, this compound's presence was solely linked to the treated wastewater. This specificity allows it to serve as a reliable marker for the presence of treated municipal wastewater in fluvial systems, aiding in the assessment of water quality and the impact of urban water management practices. nih.gov

Development of New Pharmaceuticals and Dietary Supplements

The distinct biochemical profile of this compound is attracting attention for its potential in the development of new therapeutic agents and specialized dietary supplements. While research is still in early stages, the unique properties of this compound offer promising avenues for exploration.

A key area of interest is this compound's activity as a reversible acetylcholinesterase (AChE) inhibitor. nih.govipp.pt AChE is a crucial enzyme in the nervous system, and its inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The potential for this compound to act on this target suggests it could be a valuable lead compound in the search for new treatments for neurodegenerative disorders. nih.govnih.gov Furthermore, studies comparing this compound to other methylxanthines have revealed differences in their physiological effects. For instance, this compound does not produce a rise in intracellular calcium concentration in rat ventricular myocytes, a known effect of caffeine. researchgate.net This distinction points to a unique mechanism of action that could be harnessed for specific therapeutic applications.

The development of new drugs often includes a focus on improving safety profiles and reducing adverse effects compared to existing treatments. This compound's distinct physiological properties suggest it may offer a different side effect profile than its more common isomer, caffeine. researchgate.net Research has shown that this compound has a much slower rate of entry into cells and lower membrane permeability compared to caffeine. researchgate.net This difference in pharmacokinetics could translate to a more controlled physiological response and potentially fewer or less severe side effects, such as those related to the central nervous system or cardiovascular system that are sometimes associated with high doses of caffeine. nih.govmdpi.com While direct clinical evidence is pending, these fundamental differences provide a strong rationale for investigating this compound-based compounds as potentially safer alternatives in pharmaceutical design.

This compound in Multi-Target Directed Drug Design

The strategy of creating multi-target directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets—is a modern approach in drug discovery, particularly for complex multifactorial conditions like neurodegenerative diseases. nih.govnih.gov

A significant focus within multi-target drug design for Parkinson's disease is the simultaneous inhibition of monoamine oxidase B (MAO-B) and the antagonism of adenosine (B11128) A2A receptors (AA2AR). nih.gov This dual action is believed to offer enhanced therapeutic potential. nih.gov Research in this area has heavily utilized caffeine (1,3,7-trimethylxanthine) as a lead compound or scaffold for developing such dual-acting drugs. nih.gov These efforts have led to the creation of potent inhibitors like (E)-8-(3-chlorostyryl)caffeine (CSC), a derivative of caffeine. nih.gov

While this compound (1,3,9-trimethylxanthine) is known to be an adenosine receptor antagonist, the current body of research on this dual-target approach has centered on derivatives of the caffeine structure rather than the this compound structure. nih.gov The strategy often involves modifying the C-8 position of the xanthine ring on a caffeine scaffold to achieve potent MAO-B inhibition while retaining A2A receptor antagonism. researchgate.netnih.gov At present, literature does not indicate that this compound is being actively pursued as a lead compound for this specific dual-target combination.

Relevance in Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

While the parent compound, caffeine, has been the subject of extensive research regarding its potential neuroprotective effects, specific investigations into the role of this compound in neurodegenerative conditions like Parkinson's and Alzheimer's disease are not prevalent in current scientific literature.

Research into caffeine has suggested several mechanisms that may offer neuroprotection. For instance, numerous epidemiological and animal studies have indicated that caffeine consumption may be associated with a reduced risk of developing Parkinson's disease. nih.govnih.gov The primary mechanism often cited is caffeine's role as an antagonist of the adenosine A2A receptor, which is involved in modulating neuroinflammation and excitotoxicity. nih.govmdpi.com In animal models of Parkinson's, caffeine has demonstrated an ability to protect against dopaminergic neurodegeneration. nih.govmdpi.com

In the context of Alzheimer's disease, studies in animal models suggest that caffeine can reduce the production of amyloid-beta protein, a key component of the amyloid plaques characteristic of the disease. j-alz.comj-alz.com Research has also pointed to caffeine's potential to reduce neuroinflammation and oxidative stress, which are contributing factors to the pathogenesis of Alzheimer's. mdpi.comnih.gov Some studies have even shown that caffeine can improve memory performance in mice bred to develop Alzheimer's-like symptoms. j-alz.comusf.edu

However, it is crucial to note that this extensive body of research focuses on caffeine. Equivalent, dedicated studies to determine if this compound possesses similar or distinct properties related to Parkinson's or Alzheimer's disease have not been identified. Therefore, its relevance and potential mechanisms of action in these neurodegenerative diseases remain an unexplored area.

Integration of Omics Technologies in this compound Research

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for obtaining a comprehensive understanding of the molecular responses of biological systems to various stimuli. nih.govtaylorfrancis.com These approaches allow for the large-scale analysis of genes, transcripts, proteins, and metabolites, providing a holistic view of cellular processes and pathways. sapient.bio In pharmaceutical and chemical research, omics technologies are instrumental in identifying drug targets, understanding mechanisms of action, and discovering biomarkers. nih.gov While these technologies have been applied to study the effects of caffeine, their specific application to this compound is not yet documented. nih.govmdpi.com

Metabolomic Analysis of this compound Effects

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. mdpi.com This approach can provide a direct functional readout of the physiological state of an organism. In caffeine research, metabolomic analyses have been used to identify various downstream metabolites in blood and urine, helping to phenotype the activity of drug-metabolizing enzymes like CYP1A2 and N-acetyltransferase 2 (NAT2). wiley.comnih.gov Such studies help explain the inter-individual variability in caffeine metabolism and response. nih.gov

A comprehensive metabolomic analysis specifically detailing the systemic effects and metabolic fate of this compound has not been performed. Such a study would be necessary to understand how this compound is processed in the body and to identify the unique metabolic pathways it may influence, distinguishing its effects from those of caffeine.

Identification of Signaling Pathways and Biomarkers

Research into caffeine has identified its influence on various signaling pathways and has led to the investigation of several biomarkers. Studies have shown that coffee consumption is associated with favorable profiles of biomarkers related to key metabolic and inflammatory pathways. nih.govnih.gov For instance, higher intake has been linked to lower concentrations of C-reactive protein (CRP) and Interleukin-6 (IL-6), which are markers of inflammation, and changes in levels of adiponectin and sex hormones. nih.gov These findings help to elucidate the biological mechanisms that may underlie the health effects associated with coffee and caffeine consumption. nih.gov

Currently, there is a lack of research aimed at identifying the specific signaling pathways modulated by this compound or the potential biomarkers of its exposure or effect. This represents a significant gap in understanding its biological activity.

Challenges and Unexplored Areas

The scientific landscape surrounding this compound is characterized by a significant lack of dedicated research, which presents both challenges and opportunities for future investigation.

Limited Comprehensive Studies on this compound

A primary challenge in understanding the properties of this compound is the profound scarcity of comprehensive studies. The compound is most frequently mentioned in chemical literature simply as an impurity of caffeine. theclinivex.com There is a lack of dedicated research into its pharmacology, toxicology, and potential therapeutic effects. This contrasts sharply with caffeine, which has been the subject of thousands of studies. nih.gov This knowledge gap means that the biological and chemical profile of this compound remains largely uncharacterized.

Need for Further Investigation into Safety and Efficacy

Arising directly from the limited number of studies is the complete absence of data on the safety and efficacy of this compound. benthamscience.com Before any potential application could be considered, a thorough toxicological evaluation would be required to establish a safety profile. nih.gov Furthermore, without efficacy studies, any potential benefits of this compound in any context, including as a neuroprotective agent, remain entirely speculative. benthamscience.comnih.gov Future research would need to begin with foundational in vitro and in vivo studies to address these fundamental questions.

Under-investigated Biological Activities

While the primary pharmacological profile of this compound's more famous isomer, caffeine, has been extensively studied, several potential biological activities of this compound remain largely unexplored. These under-investigated areas present intriguing avenues for future research, particularly concerning its enzymatic interactions beyond the well-documented effects on phosphodiesterases and adenosine receptors shared by many methylxanthines.

One of the most significant yet under-explored areas of this compound's biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used to treat neurodegenerative diseases like Alzheimer's disease. While research directly on this compound's AChE inhibitory properties is sparse, its structural isomer, caffeine, has been shown to be a non-competitive inhibitor of AChE. nih.govsemanticscholar.orgnih.gov This suggests that this compound may also possess similar inhibitory capabilities that warrant more detailed investigation. One supplier of chemical compounds notes that this compound is a reversible acetylcholinesterase inhibitor, though extensive primary research on this activity is not widely published.

Another potential area of interest is the interaction of this compound with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov The inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease. wikipedia.org Caffeine has been identified as a weak, reversible, and competitive inhibitor of both MAO-A and MAO-B. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit inhibitory effects on MAO enzymes. However, dedicated studies to determine the inhibitory constants (Ki) and the nature of this inhibition for this compound are lacking. The potential for this compound to act as a scaffold for the design of more potent and selective MAO inhibitors also represents a promising, yet under-explored, direction in medicinal chemistry. nih.gov

The broader family of methylxanthines, to which this compound belongs, is known for a range of pharmacological effects, including stimulation of the central nervous system and respiratory system, cardiac stimulation, and smooth muscle relaxation. nih.gov However, the relative potencies and specific effects can vary significantly between different isomers and derivatives. nih.gov Detailed comparative pharmacological studies that include this compound are needed to fully elucidate its unique biological profile and identify any novel activities that may have therapeutic potential.

Table of Comparative Enzyme Inhibition by Caffeine

This table presents data on the inhibitory activity of caffeine against Acetylcholinesterase and Monoamine Oxidase A and B, which can serve as a reference for potential, under-investigated activities of its isomer, this compound.

EnzymeInhibitorType of InhibitionK_i Value
Acetylcholinesterase (AChE)CaffeineNon-competitive175 ± 9 µmol/L nih.gov
Monoamine Oxidase A (MAO-A)CaffeineCompetitive, Reversible0.70 mM nih.gov
Monoamine Oxidase B (MAO-B)CaffeineCompetitive, Reversible3.83 mM nih.gov

Methodological Considerations in Isocaffeine Research

In Vitro and In Vivo Study Designs

The study of isocaffeine, like many chemical compounds with potential biological relevance, relies on both in vitro and in vivo experimental approaches. In vitro studies, conducted in controlled laboratory settings such as cell cultures or isolated biological systems, allow for the detailed examination of specific molecular mechanisms and cellular responses. Examples include patch-clamp electrophysiology to assess ion channel activity google.com and cell-based assays to evaluate cytotoxicity or the induction of specific proteins nih.govfarmaciajournal.comscispace.comresearchgate.net.

Cell Line Models for Cytotoxicity Studies

Cell line models are indispensable tools for assessing the cytotoxic and genotoxic potential of compounds like this compound. Various human and animal cell lines are employed, chosen based on their relevance to specific biological processes or disease states. Commonly utilized cell lines in studies involving this compound or related xanthine (B1682287) derivatives include:

Ovarian Cancer Cells: Such as OVCAR3, have been used to evaluate cytotoxicity and genotoxicity, particularly in the context of oxidized products of this compound nih.govscispace.comresearchgate.net.

Lung Cancer Cells: For instance, A549 cells have also been investigated for cytotoxicity nih.govscispace.comresearchgate.net.

Breast Cancer Cells: Including MDA-MB-231 and MCF-7, are frequently used in antiproliferative and cytotoxic assays farmaciajournal.comscispace.comacs.org.

Colorectal Adenocarcinoma Cells: Such as Caco-2, are employed in cytotoxicity testing, often utilizing assays like the neutral red uptake assay farmaciajournal.com.

Nontumorigenic Kidney Cells: For example, VERO E6 cells, serve as a control in antiproliferative studies to differentiate between tumor-specific and general cellular toxicity acs.org.

Leukemia Cells: Such as Jurkat cells, are used in cytotoxicity assessments, as seen in studies involving related compounds google.com.

These models allow researchers to quantify cellular viability, apoptosis, or other indicators of cellular damage following exposure to this compound.

Animal Models in Pharmacological Investigations

Animal models are essential for understanding the systemic behavior and pharmacological effects of this compound. These studies help to establish dose-response relationships, pharmacokinetic profiles, and potential therapeutic or toxicological outcomes in a living system.

Pharmacokinetic Studies: Sprague-Dawley (SD) rats are a common model for in vivo pharmacokinetic investigations, used to measure systemic exposure (e.g., AUC) and half-life of related compounds scispace.com. Similar animal models are employed to study the absorption, distribution, metabolism, and excretion of this compound.

Pharmacological Activity: Animal models are also used to investigate specific pharmacological effects, such as impacts on the central nervous system or other physiological systems. General toxicity studies in rat models have also been conducted for caffeine-related complexes chemrxiv.org.

These models provide critical data that complements in vitro findings and is necessary for evaluating the potential of this compound as a therapeutic agent.

Ethical Considerations in Research

All research involving biological materials and living organisms must adhere to strict ethical guidelines. For in vitro studies utilizing human cell lines, researchers ensure responsible handling and data management. In vivo studies involving animals are conducted under ethical protocols that prioritize animal welfare, minimize distress, and ensure that experimental procedures are justified and humane. This includes obtaining necessary approvals from institutional animal care and use committees. Furthermore, maintaining data integrity, transparency in reporting methods, and avoiding bias are fundamental ethical principles in all scientific research.

Data Analysis and Statistical Validation

The interpretation of experimental data in this compound research relies heavily on robust statistical analysis. Common statistical software packages such as GraphPad PRISM nih.gov and SAS google.com.na are utilized. A range of statistical tests are employed to determine the significance of observed effects, including:

Nonparametric t-tests nih.gov

Analysis of Variance (ANOVA) with post-hoc tests (e.g., Student's, Dunnett's) and regression analysis for dose-response relationships google.com.nagoogle.com

Kruskal-Wallis test google.com.na

Simple linear regression google.com.na

Wilcoxon sign rank tests google.com.na

Factorial and partial factorial analysis asau.ru

A common threshold for statistical significance is a p-value less than 0.05 nih.gov. In analytical chemistry, data interpretation also involves techniques like peak purity analysis, spectral data comparison, and validation of analytical methods to ensure the reliability of results dokumen.pubresearchgate.net.

Quality Control and Reproducibility in Synthetic and Analytical Work

Ensuring the quality and reproducibility of this compound samples and experimental results is paramount.

Synthesis: The synthesis of this compound and its derivatives often involves established chemical routes for xanthine compounds, such as transmetalation and deprotonation methods chemrxiv.org.

Analytical Techniques: Rigorous quality control employs a suite of analytical techniques to confirm the identity, purity, and structural integrity of synthesized this compound. These commonly include:

Spectroscopy: Ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for structural elucidation and confirmation of differences in electronic structure nih.govresearchgate.netdokumen.pubgoogle.com.

Chromatography: High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is used for separation, quantification, and purity assessment dokumen.pubresearchgate.netgoogle.comresearchgate.netgoogle.comgoogle.com. Techniques like LC-MS employing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are standard researchgate.netgoogle.com.

Other Methods: Techniques such as Nuclear Quadrupole Double Resonance (NQDR) google.com, X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Dynamic Vapor Sorption (DVS), and Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TG-FTIR) are also employed for comprehensive characterization and quality assessment vdoc.pub.

Purity: Purity levels, often confirmed to be above 98% for starting materials or synthesized compounds google.com, are critical for reliable experimental outcomes.

Reproducibility: To ensure reproducibility, researchers meticulously document synthesis procedures, prepare standardized stock solutions scispace.com, and repeat experiments multiple times, often reporting results as mean ± standard deviation nih.gov.

Compound List

this compound

Concluding Remarks and Future Research Trajectories

Synthesis of Current Knowledge on Isocaffeine

This compound is characterized by its chemical structure as 1,3,9-trimethylxanthine chemicalbook.comfda.govchemdad.comresearchgate.net. It exhibits a melting point of 288-290°C with decomposition and demonstrates solubility in both water and organic solvents chemicalbook.comcymitquimica.comchemdad.com. In contrast to caffeine (B1668208), which is known for its polymorphic crystal structures, this compound is monomorphic, indicating a more stable crystalline form researchgate.net. It is less frequently encountered in nature and has been less extensively studied than caffeine ontosight.ai. This compound is also recognized as an impurity in caffeine samples, making its analytical detection and quantification important for quality control in pharmaceutical and food industries chemicalbook.comchemdad.com.

Pharmacologically, caffeine is a well-established central nervous system stimulant and adenosine (B11128) receptor antagonist ontosight.aimdpi.comwikipedia.org. While this compound shares structural similarities, its biological effects and pharmacological mechanisms are not fully elucidated ontosight.ai. A significant finding is that this compound does not activate large-conductance cation channels (LCCs) in cardiac myocytes, a property observed in caffeine and its primary metabolites (theophylline, theobromine (B1682246), paraxanthine) nih.gov. This suggests a notable divergence in its physiological impact, particularly concerning cardiovascular activity nih.gov. Research has indicated potential pharmacological properties related to alertness and cognitive function cymitquimica.com, and its chemical characteristics, such as high polarisability contributing to self-association, have been noted researchgate.net. Environmentally, this compound has been detected in water bodies like the River Wietze and is considered a potential marker for treated wastewater discharge due to its specific origins researchgate.netresearchgate.net. It also serves as a pharmaceutical secondary standard for quality control chemicalbook.com, with analytical methods like High-Performance Liquid Chromatography (HPLC) being developed for its analysis sielc.com.

Recommendations for Future Academic Endeavors

To address the identified research gaps, several academic endeavors are recommended. Future research should prioritize in-depth comparative pharmacological studies between this compound and caffeine, focusing on their differential interactions with cellular targets and elucidating the implications of its distinct activity, such as the non-activation of cardiac LCCs nih.gov. Comprehensive studies are also needed to map the metabolic pathways of this compound and to establish a robust toxicological profile, including acute and chronic toxicity assessments cymitquimica.com. Further research into the environmental presence, sources, and degradation pathways of this compound is warranted, alongside validation of its utility as a reliable marker for treated wastewater discharge researchgate.netresearchgate.net. While analytical methods exist sielc.com, the development of more efficient and scalable synthetic routes for this compound and improved analytical techniques for its detection in complex matrices could facilitate broader research. Finally, academic efforts could focus on identifying novel biological activities of this compound that differentiate it from caffeine, leveraging its unique structural and pharmacological characteristics.

Potential Impact of this compound Research on Related Fields

Advancing the understanding of this compound holds potential for significant impacts across several scientific disciplines. In pharmacology and therapeutics , a deeper insight into its unique profile, particularly its differing interaction with ion channels nih.gov, could lead to the development of novel therapeutic agents. These agents might offer targeted stimulant, neuromodulatory, or cardiovascular effects with a potentially different safety profile than caffeine ontosight.ai. For environmental science , this compound's role as a marker for treated wastewater discharge researchgate.netresearchgate.net highlights its utility in tracking water pollution and assessing wastewater treatment efficacy. In analytical and forensic chemistry , precise methods for this compound detection are crucial for quality control in pharmaceutical manufacturing and for forensic analysis of caffeine-containing products. Finally, in biochemistry and molecular biology , investigating the structural basis for this compound's differential biological activity compared to caffeine can provide valuable insights into structure-activity relationships within the methylxanthine class, thereby advancing fundamental biochemical understanding.

Data Table 1: Comparative Properties of this compound and Caffeine

PropertyThis compound (1,3,9-Trimethylxanthine)Caffeine (1,3,7-Trimethylxanthine)
CAS Number519-32-458-08-2
Molecular FormulaC8H10N4O2C8H10N4O2
Molecular Weight194.19 g/mol 194.19 g/mol
Melting Point288-290°C (dec.)235-238°C
Crystal StructureMonomorphicPolymorphic, often disordered
LCC ActivationNo nih.govYes nih.gov
Natural OccurrenceLess common; impurity of caffeineWidely found in plants
Research StatusLess studiedExtensively studied

Q & A

Q. How is isocaffeine structurally identified and differentiated from its isomers (e.g., caffeine)?

Methodological Answer: this compound is distinguished via spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Compare proton and carbon shifts to caffeine, focusing on methyl group positions and ring substituents .
  • X-ray Diffraction (XRD): Resolve crystal lattice differences; this compound exhibits ordered structures, unlike caffeine’s polymorphic disorder .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
    Reporting Standards: Include spectral data, crystallographic parameters (e.g., space group, unit cell dimensions), and purity metrics (≥95%) as per journal guidelines .

Q. What synthetic routes are commonly employed for this compound preparation?

Methodological Answer: Key synthesis strategies include:

  • Heterocyclic Rearrangement: Methylation of xanthine derivatives under controlled pH and temperature.
  • Purification: Use HPLC or recrystallization (e.g., ethanol/water) to isolate isomers.
  • Validation: Cross-check with reference spectra (NMR, IR) and melting point analysis.
    Experimental Design: Document reaction conditions (solvent, catalyst, time) and yields in the main text; auxiliary data (e.g., TLC traces) in supplementary materials .

Q. Which analytical techniques ensure purity and stability of this compound in experimental settings?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 273 nm) to quantify impurities.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to monitor phase transitions and decomposition.
  • Elemental Analysis: Verify stoichiometry (C, H, N percentages) against theoretical values.
    Best Practice: Replicate analyses across batches and report mean ± SD for critical parameters .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in polymorphic or thermodynamic data for this compound?

Methodological Answer:

  • Controlled Crystallization: Vary solvents and cooling rates to isolate polymorphs; characterize via in situ PXRD .
  • Data Triangulation: Cross-validate DSC thermograms with computational lattice energy calculations (e.g., DFT).
  • Error Mitigation: Replicate under identical conditions and report environmental variables (humidity, light exposure) .
    Example Workflow:
StepTechniqueOutcome
1. SynthesisSolvent evaporationPolymorph A (monoclinic)
2. CharacterizationPXRD, DSCPhase purity confirmed
3. ValidationDFT optimizationEnergy minima aligned with experimental data

Q. What computational approaches predict this compound’s crystallographic behavior and reactivity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions to predict crystallization pathways.
  • Density Functional Theory (DFT): Calculate lattice energies and compare with experimental enthalpies .
  • Machine Learning: Train models on existing xanthine derivatives to forecast stability trends.
    Validation: Ensure computational methods align with experimental data (e.g., RMSD < 0.1 Å for crystal structures) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Methodological Answer:

  • Protocol Standardization: Detail exact molar ratios, solvent grades, and equipment calibration in methods sections.
  • Open Data: Share raw spectra, crystallographic files (.cif), and synthetic protocols in repositories.
  • Collaborative Verification: Partner with independent labs to replicate key findings .

Q. What strategies address discrepancies in this compound’s thermodynamic properties (e.g., solubility, enthalpy)?

Methodological Answer:

  • Multi-Method Calorimetry: Combine DSC, Isothermal Titration Calorimetry (ITC), and van’t Hoff analysis for ΔH and ΔS.
  • Solubility Studies: Use shake-flask methods at varied temperatures and pH levels.
  • Statistical Analysis: Apply Bland-Altman plots to assess inter-method variability .

Q. What systematic approaches guide literature reviews on this compound’s pharmacological or physicochemical properties?

Methodological Answer:

  • Database Mining: Use CHEBI (ID: 27732) for structured data and PubMed for pharmacological studies .
  • Search Strategy:
    • Keywords: “this compound” AND (“crystal structure” OR “synthesis” OR “thermodynamics”).
    • Filters: Peer-reviewed articles, excluding patents/preprints.
  • Critical Appraisal: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.